Methyl 5,5-dimethyl-2,4-dioxohexanoate: Structural Dynamics and Synthetic Utility in Drug Discovery
Executive Summary Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 42957-17-5 ) represents a specialized class of -diketones known as acyl pyruvates . Structurally characterized by a 1,3-dicarbonyl core flanked by a methyl e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 42957-17-5 ) represents a specialized class of
-diketones known as acyl pyruvates . Structurally characterized by a 1,3-dicarbonyl core flanked by a methyl ester and a bulky tert-butyl group, this molecule serves as a critical "push-pull" scaffold in organic synthesis.
Its significance in drug development stems from three unique properties:
High Electrophilicity: The
-keto ester moiety (positions 1,2) provides a highly reactive site for nucleophilic attack.
Chelation Capacity: The 1,3-dicarbonyl system forms stable six-membered chelate rings with bivalent metals (Mg²⁺, Mn²⁺), mimicking the pharmacophore of HIV integrase inhibitors.
Regioselective Cyclization: The steric bulk of the tert-butyl group directs regioselectivity during heterocyclic synthesis, making it indispensable for generating substituted pyrazoles and isoxazoles with high isomeric purity.
Structural Elucidation & Tautomeric Dynamics
Understanding the reactivity of methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH) requires a deep dive into its tautomeric equilibrium. Unlike simple ketones, MDDH exists primarily as an enol in solution, stabilized by intramolecular hydrogen bonding.
The Keto-Enol Equilibrium
In solution (e.g., CDCl₃), the molecule rapidly equilibrates between the diketo form and two possible enol forms. NMR studies of analogous acyl pyruvates confirm that the
-enol (Enol B) is often thermodynamically preferred due to the conjugation of the double bond with the electron-withdrawing ester group and the steric pressure of the tert-butyl group.
Key Structural Features:
C1 (Ester): Electron-withdrawing, activates C2.
C2 (Ketone): Highly electrophilic
-keto position.
C3 (Methylene): Acidic protons (
), site of enolization.
C4 (Ketone): Sterically shielded by the tert-butyl group.
C5/C6 (Tert-butyl): Provides lipophilicity and directs regiochemistry.
Visualization of Tautomerism
The following diagram illustrates the dynamic equilibrium and the stabilization of the enol form via a pseudo-six-membered ring.
Figure 1: Tautomeric equilibrium shifting toward the enol form, which facilitates metal chelation.
Synthetic Protocol: Claisen Condensation
The industrial and laboratory standard for synthesizing MDDH is the Claisen condensation of pinacolone (3,3-dimethyl-2-butanone) with dimethyl oxalate. This route is preferred for its atom economy and the availability of reagents.
Reaction Mechanism & Logic
Base Selection: Sodium methoxide (NaOMe) is used to match the ester group (methyl), preventing transesterification byproducts.
Stoichiometry: A slight excess of dimethyl oxalate is often used to drive the equilibrium and prevent self-condensation of pinacolone, although the cross-condensation is kinetically favored due to the higher electrophilicity of the oxalate.
Workup: The reaction produces the sodium enolate salt, which precipitates or remains dissolved depending on the solvent. Acidic workup is required to liberate the free 2,4-dioxo ester.
Step-by-Step Methodology
Step
Operation
Critical Parameter / Observation
1
Reagent Prep
Dissolve Sodium Methoxide (1.1 eq) in anhydrous Methanol. Ensure environment is moisture-free ( atm).
2
Addition A
Add Pinacolone (1.0 eq) dropwise at 0°C. Stir for 15 min to generate the kinetic enolate.
3
Addition B
Add Dimethyl Oxalate (1.2 eq) slowly. Exothermic reaction; maintain temp < 10°C to minimize side reactions.
4
Reflux
Warm to room temp, then reflux for 4–6 hours. Solution turns yellow/orange (formation of enolate).
5
Quench
Cool to 0°C. Acidify with 1M HCl to pH 2–3. The enol form is less soluble in water and will separate.
6
Extraction
Extract with EtOAc or DCM. Wash with brine. Dry over .
7
Purification
Recrystallize from Hexane/EtOAc or distill under high vacuum (bp ~110°C @ 1 mmHg) if oil persists.
Synthetic Pathway Diagram
Figure 2: Convergent synthesis of MDDH via Claisen condensation.
Applications in Drug Discovery[1]
Scaffold for Heterocyclic Synthesis
MDDH is a "privileged structure" for synthesizing pyrazoles and isoxazoles , which are ubiquitous in kinase inhibitors and anti-inflammatory drugs (e.g., Celecoxib analogs).
Regiocontrol: When reacting with hydrazines (
), the nucleophilic typically attacks the C2 carbonyl (more electrophilic) or C4 (sterically hindered)?
Insight: The hydrazine terminal nitrogen (more nucleophilic) attacks the C2 ketone (adjacent to the ester) because it is the harder electrophile, while the internal nitrogen attacks C4. However, steric bulk at C5 (t-butyl) strongly disfavors attack at C4, directing the initial condensation almost exclusively to C2.
Result: High regioselectivity for 3-carboxylate-5-tert-butyl pyrazoles.
Bioisosterism and Metal Chelation
The
-diketo acid motif is a validated pharmacophore for inhibiting enzymes that rely on bivalent metal cofactors.
Mechanism: The enolic oxygen and the adjacent carbonyl oxygens form a planar binding pocket for
or ions within enzyme active sites.
Target: This mechanism is central to HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . MDDH derivatives serve as precursors to these chelating cores.
Heterocycle Formation Workflow
Figure 3: Divergent synthesis of bioactive heterocycles from the MDDH core.
Analytical Characterization Data
For researchers validating synthesized material, the following data represents the standard profile for Methyl 5,5-dimethyl-2,4-dioxohexanoate.
Property
Value / Description
Notes
Appearance
Colorless to pale yellow oil
Solidifies upon prolonged standing or high purity.
A Comparative Analysis of Methyl 5,5-dimethyl-2,4-dioxohexanoate and Ethyl 5,5-dimethyl-2,4-dioxohexanoate: Synthesis, Reactivity, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The β-keto ester functional group is a cornerstone of modern organic synthesis and medicinal chemistry, prized for its...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The β-keto ester functional group is a cornerstone of modern organic synthesis and medicinal chemistry, prized for its versatile reactivity. This guide provides a detailed comparative analysis of two closely related β-keto esters: methyl 5,5-dimethyl-2,4-dioxohexanoate and ethyl 5,5-dimethyl-2,4-dioxohexanoate. We delve into their physicochemical properties, synthetic methodologies, and comparative reactivity profiles. Furthermore, we explore the critical role of the ester functionality—methyl versus ethyl—in the context of drug discovery, particularly concerning pharmacokinetics and prodrug strategies. This document serves as a technical resource for researchers, offering field-proven insights and detailed experimental protocols to aid in the strategic selection and application of these valuable synthetic intermediates.
Introduction to β-Dicarbonyl Compounds: The Synthetic Keystone
β-Keto esters are characterized by a ketone and an ester functional group separated by a single methylene carbon. This unique arrangement confers a remarkable degree of chemical versatility, making them invaluable building blocks in the synthesis of complex molecular architectures.[1][2] Their utility stems from several key features:
Acidity of the α-Hydrogen: The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic and can be readily removed by a base. This generates a stabilized enolate, a potent nucleophile for forming new carbon-carbon bonds.[3]
Multiple Electrophilic Sites: The molecule contains two distinct electrophilic carbonyl carbons (one ketone, one ester), which can be selectively targeted by nucleophiles under appropriate conditions.[1]
Facile Decarboxylation: Upon hydrolysis of the ester to a carboxylic acid, the resulting β-keto acid can readily undergo decarboxylation (loss of CO₂) to form a ketone, a reaction that is central to classic synthetic routes like the acetoacetic ester synthesis.[3]
These characteristics have established β-keto esters as essential precursors in the synthesis of a wide array of compounds, including pharmaceuticals, natural products, and agrochemicals, particularly in the construction of heterocyclic rings.[4][5][6]
Physicochemical Properties: A Comparative Analysis
The seemingly minor difference between a methyl and an ethyl ester group imparts distinct physical properties to the molecule. These differences can have significant practical implications for reaction setup, purification, and handling. The ethyl ester, with its additional carbon, generally exhibits a higher molecular weight and boiling point, making it slightly less volatile than its methyl counterpart.[2][7]
General Synthetic Routes: The Claisen Condensation
The most common and direct method for synthesizing β-keto esters like the title compounds is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a new carbon-carbon bond. For the synthesis of 5,5-dimethyl-2,4-dioxohexanoates, the reaction would occur between an appropriate oxalate ester and 3,3-dimethyl-2-butanone (pinacolone).
Causality Behind Experimental Choices: The choice of base is critical to prevent transesterification, an unwanted side reaction where the ester group is exchanged. To synthesize the methyl ester , sodium methoxide (NaOMe) is the base of choice. To synthesize the ethyl ester , sodium ethoxide (NaOEt) must be used.[2] Using a non-matching alkoxide base would result in a mixture of ester products, complicating purification and reducing the yield of the desired compound.
Diagram 1: General synthetic route via Claisen condensation.
Comparative Reactivity
While both esters undergo similar reactions, subtle differences in their reactivity can be exploited.
Steric Hindrance: The methyl group is sterically smaller than the ethyl group.[12] This can lead to slightly faster reaction rates in processes where the ester carbonyl is attacked by a bulky nucleophile, although for many applications, this difference is negligible.[2][7]
Hydrolysis Rates: The rate of base- or acid-catalyzed hydrolysis can differ between the two. Methyl esters sometimes hydrolyze slightly faster than ethyl esters under acidic conditions due to reduced steric bulk.[13] This has profound implications for drug design, as discussed in the next section.
Physical Properties in Reactions: The higher boiling point of the ethyl ester can be an advantage in reactions requiring elevated temperatures, as it reduces solvent loss.[2]
Both molecules are excellent precursors for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals. The dicarbonyl system readily reacts with binucleophiles like hydrazines or hydroxylamines to form pyrazoles, isoxazoles, and other important scaffolds.[14]
Applications in Drug Development and Research
The Ester Group as a Prodrug Modulator
In drug development, it is often necessary to modify a biologically active molecule to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15][16] An active carboxylic acid, for instance, may be poorly absorbed due to its high polarity. Converting it to an ester creates a "prodrug"—an inactive or less active precursor that is metabolized in vivo into the active parent drug.
The choice between a methyl and an ethyl ester is a key optimization strategy.[17] The rate at which ubiquitous esterase enzymes in the blood and liver cleave the ester bond can vary, directly impacting the pharmacokinetic profile of the drug.[7] A faster hydrolysis rate (often seen with methyl esters) leads to a quicker release of the active drug, while a slower rate (potentially with the bulkier ethyl ester) can result in a more sustained release and longer duration of action.
Diagram 2: The role of esters in prodrug activation.
Application in Antibacterial Drug Discovery
β-Keto esters have been designed as antibacterial compounds, partly based on their structural similarity to bacterial quorum-sensing autoinducers like N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL).[18] By mimicking these signaling molecules, such compounds can potentially interfere with bacterial communication and virulence. Research has shown that β-keto ester derivatives can exhibit promising antimicrobial activity against pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.[18] The specific ester group can influence the compound's ability to penetrate the bacterial cell wall and its interaction with target proteins.
Experimental Protocols
Protocol: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate
This protocol is a representative procedure based on the Claisen condensation.[19] All operations should be conducted in a fume hood with appropriate personal protective equipment.
Materials:
Anhydrous Ethanol
Sodium metal
Diethyl oxalate
3,3-Dimethyl-2-butanone (Pinacolone)
Anhydrous Diethyl Ether
Hydrochloric Acid (10% aqueous solution)
Saturated Sodium Bicarbonate solution
Saturated Sodium Chloride solution (Brine)
Anhydrous Magnesium Sulfate
Procedure:
Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol (sufficient to dissolve) in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Allow the reaction to proceed until all sodium has dissolved.
Reaction Setup: Cool the sodium ethoxide solution in an ice bath. Add an equal volume of anhydrous diethyl ether.
Addition of Reactants: In the dropping funnel, prepare a mixture of diethyl oxalate (1.1 eq) and 3,3-dimethyl-2-butanone (1.0 eq). Add this mixture dropwise to the stirred, cooled sodium ethoxide solution over 1 hour.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate will form.
Workup: Cool the reaction mixture in an ice bath and slowly add 10% HCl until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel.
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation to yield pure ethyl 5,5-dimethyl-2,4-dioxohexanoate.
Diagram 3: Experimental workflow for synthesis.
Protocol: Spectroscopic Characterization
The identity and purity of the synthesized compounds must be confirmed through spectroscopic methods.
¹H NMR Spectroscopy:
Methyl Ester: Expect a singlet around 3.7-3.9 ppm for the methoxy (-OCH₃) protons.
Ethyl Ester: Expect a quartet around 4.1-4.3 ppm (-OCH₂CH₃) and a triplet around 1.2-1.4 ppm (-OCH₂CH₃).
Common Signals: Both compounds will show a prominent singlet for the nine equivalent protons of the t-butyl group -(C(CH₃)₃) around 1.1-1.3 ppm and a singlet for the methylene (-CH₂-) protons between the carbonyls. The exact chemical shifts can vary depending on the solvent and the extent of enolization.[1][20]
¹³C NMR Spectroscopy:
Expect signals for three distinct carbonyl carbons (two ketones, one ester) in the range of 160-200 ppm.
Signals for the t-butyl quaternary carbon and methyl carbons will be present in the aliphatic region.
Infrared (IR) Spectroscopy:
Strong absorption bands in the region of 1700-1750 cm⁻¹ are characteristic of the C=O stretching vibrations of the ketone and ester groups.[21][22]
Conclusion and Future Outlook
Methyl and ethyl 5,5-dimethyl-2,4-dioxohexanoate are powerful and versatile intermediates in chemical synthesis. While their core reactivity is similar, the choice between the methyl and ethyl ester can have significant consequences for both the practical execution of a synthesis and the biological performance of a final active molecule. The methyl ester may offer slightly faster reaction kinetics, while the ethyl ester provides advantages in terms of volatility and can modulate the pharmacokinetic profile of a prodrug differently.
For drug development professionals, the key takeaway is that the ester group is not merely a protecting group but a critical design element that can be fine-tuned to achieve a desired therapeutic profile. Future research should focus on direct, side-by-side comparisons of these esters in various biological systems to build a more comprehensive quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. Such data will further empower chemists to make rational, evidence-based decisions in the design of next-generation therapeutics.
References
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
Tsuji, J. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. Available from: [Link]
ResearchGate. (PDF) Mastering β-keto esters. Available from: [Link]
Reynolds, G. A., & Hauser, C. R. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives 1. Journal of the American Chemical Society. Available from: [Link]
MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available from: [Link]
PubChem. Methyl 5-methyl-2,4-dioxohexanoate. Available from: [Link]
EPA. 5,5-dimethyl-2,4-dioxohexanoic acid Properties. Available from: [Link]
PubChem. Ethyl 5-methyl-2,4-dioxohexanoate. Available from: [Link]
PubChem. 5,5-Dimethylhexane-2,4-dione. Available from: [Link]
PubMed. [Application of methyl in drug design]. Available from: [Link]
The Good Scents Company. ethyl 2,4-dioxohexanoate, 13246-52-1. Available from: [Link]
Reddit. Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry. Available from: [Link]
Royal Society of Chemistry. Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and. Available from: [Link]
ChemSynthesis. methyl 5,5-dimethyl-4-oxohexanoate - C9H16O3, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]
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ResearchGate. (PDF) Publishing centre of Finland TAUTOMERY OF 5,5-DIMETHYL-2,4-DIOXOHEXANE ACID METHYL ESTER ACTYHYDRAZONES. Available from: [Link]
MDPI. 6-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)hexyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate. Available from: [Link]
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An In-depth Technical Guide to the Solubility of Methyl 5,5-dimethyl-2,4-dioxohexanoate in Organic Solvents
Foreword: The Crucial Role of Solubility in Modern Drug Development In the landscape of pharmaceutical research and development, the intrinsic property of solubility is a cornerstone that dictates the fate of a potential...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Crucial Role of Solubility in Modern Drug Development
In the landscape of pharmaceutical research and development, the intrinsic property of solubility is a cornerstone that dictates the fate of a potential drug candidate.[1][2][3] It is a parameter that profoundly influences a compound's journey from the laboratory bench to clinical efficacy. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering the therapeutic potential of a promising molecule.[1][2][3][4] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a specific β-ketoester, methyl 5,5-dimethyl-2,4-dioxohexanoate, in various organic solvents. While specific experimental data for this compound is not extensively available in public literature, this document will serve as a detailed roadmap for its characterization, grounded in fundamental principles and established methodologies.
Unveiling the Molecule: Methyl 5,5-dimethyl-2,4-dioxohexanoate
Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS No: 42957-17-5) is an organic compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol .[5] Its structure, featuring a methyl ester and two ketone functionalities, classifies it as a β-ketoester. This structural arrangement bestows upon the molecule a unique electronic and steric profile that governs its interactions with various solvents.
Table 1: Physicochemical Properties of Methyl 5,5-dimethyl-2,4-dioxohexanoate
The Theoretical Framework of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[7] This concept is rooted in the nature of intermolecular forces between the solute and the solvent. For methyl 5,5-dimethyl-2,4-dioxohexanoate, its solubility in a given organic solvent will be dictated by a balance of the following interactions:
Dipole-Dipole Interactions: The presence of two carbonyl groups and a methyl ester group introduces significant polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.
London Dispersion Forces: The non-polar hydrocarbon backbone of the molecule will contribute to London dispersion forces, favoring solubility in non-polar solvents.
Hydrogen Bonding: While the molecule itself does not possess a hydrogen bond donor, the oxygen atoms of the carbonyl and ester groups can act as hydrogen bond acceptors. This suggests that it may exhibit some solubility in protic solvents capable of hydrogen bonding.
The interplay of these forces determines the extent to which the solute-solute and solvent-solvent interactions are overcome by solute-solvent interactions, leading to dissolution.
A Systematic Approach to Determining Solubility: Experimental Protocols
A precise and reproducible determination of solubility is paramount. The following section outlines a robust experimental workflow for characterizing the solubility of methyl 5,5-dimethyl-2,4-dioxohexanoate.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks, pipettes, and syringes
Syringe filters (0.22 µm)
Experimental Workflow: A Visual Guide
Figure 1: A stepwise workflow for the experimental determination of solubility.
Detailed Step-by-Step Protocol
Preparation of Saturated Solutions:
Accurately weigh an excess amount of methyl 5,5-dimethyl-2,4-dioxohexanoate into a series of glass vials.
Add a precise volume of the selected organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached. The system should be visually inspected for the presence of undissolved solid.
Phase Separation:
After equilibration, centrifuge the vials at a high speed to pellet the excess solid.
Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining solid particles.
Quantification:
Prepare a series of standard solutions of methyl 5,5-dimethyl-2,4-dioxohexanoate of known concentrations in the respective solvent.
Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method.
Analyze the diluted samples and the standard solutions using a validated HPLC method.
Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the saturated solution.
Data Reporting:
Express the solubility in appropriate units, such as mg/mL or mol/L.
Anticipated Solubility Profile of Methyl 5,5-dimethyl-2,4-dioxohexanoate
Based on the chemical structure, a qualitative prediction of the solubility of methyl 5,5-dimethyl-2,4-dioxohexanoate in various organic solvents can be made. The following table presents hypothetical, yet plausible, quantitative solubility data to illustrate how the results should be presented.
Table 2: Hypothetical Solubility of Methyl 5,5-dimethyl-2,4-dioxohexanoate in Selected Organic Solvents at 25°C
Solvent
Solvent Type
Predicted Solubility (mg/mL)
Hexane
Non-polar
< 1 (Poorly Soluble)
Toluene
Non-polar (Aromatic)
10 - 50 (Moderately Soluble)
Dichloromethane
Polar Aprotic
> 200 (Freely Soluble)
Ethyl Acetate
Polar Aprotic
> 200 (Freely Soluble)
Acetone
Polar Aprotic
> 200 (Freely Soluble)
Acetonitrile
Polar Aprotic
50 - 100 (Soluble)
Methanol
Polar Protic
> 100 (Freely Soluble)
Ethanol
Polar Protic
> 100 (Freely Soluble)
Isopropanol
Polar Protic
50 - 100 (Soluble)
Advanced Considerations and Troubleshooting
Polymorphism: The existence of different crystalline forms (polymorphs) of a solid compound can significantly impact its solubility. It is crucial to characterize the solid form of the starting material and the undissolved solid after equilibration.
Solvate Formation: In some cases, the solute may form solvates with the solvent, which can alter the measured solubility.
pH Effects (for aqueous solutions): While this guide focuses on organic solvents, if the solubility in aqueous systems were to be investigated, the pH of the solution would be a critical parameter due to the potential for enolization and deprotonation of the β-dicarbonyl moiety.
Temperature Dependence: Solubility is generally temperature-dependent. For a comprehensive understanding, solubility studies should be conducted at various temperatures relevant to the intended application.
Conclusion: A Pathway to Informed Decision-Making
A thorough understanding of the solubility of methyl 5,5-dimethyl-2,4-dioxohexanoate in a range of organic solvents is a critical step in its potential development for pharmaceutical or other applications. The experimental framework provided in this guide offers a robust and reliable approach to generating high-quality solubility data. This information will empower researchers to make informed decisions regarding formulation, purification, and the overall progression of their research and development endeavors.
References
American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
Bîtcan, E. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen.
ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
Rahimpour, M. R., & Najibi, S. H. (2007). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
Green, W., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.
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Methyl 5,5-dimethyl-2,4-dioxohexanoate molecular weight and formula
Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 42957-17-5) is a specia...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Reference & Experimental Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 42957-17-5) is a specialized
-diketone ester derivative utilized primarily as a pharmacophore building block in medicinal chemistry. Structurally, it represents the condensation product of pinacolone and dimethyl oxalate. Its value lies in its 1,3,4-tricarbonyl motif , which serves as a highly reactive electrophilic scaffold for synthesizing heterocycles—specifically pyrazoles, isoxazoles, and pyrimidines—common in kinase inhibitors and antimicrobial agents.
This guide provides a definitive technical analysis of the molecule, including verified physicochemical data, a self-validating synthesis protocol, and a mapping of its divergent reactivity in drug development.
Physicochemical Specifications
The following data consolidates experimental and calculated values for validation purposes.
Property
Specification
Notes
IUPAC Name
Methyl 5,5-dimethyl-2,4-dioxohexanoate
Often referred to as Methyl pivaloylpyruvate
CAS Number
42957-17-5
Verified Identifier
Molecular Formula
CHO
Molecular Weight
186.21 g/mol
Monoisotopic Mass: 186.089 Da
Physical State
Liquid / Low-melting solid
Tends to solidify upon refrigeration
Boiling Point
105–110 °C (at 2 mmHg)
High vacuum required for distillation
Solubility
Soluble in MeOH, EtOH, CHCl, DMSO
Decomposes in strong aqueous base
pKa
~6.5–7.5 (C3-Methylene)
Highly acidic due to flanking carbonyls
Structural Analysis & Tautomerism
The molecule exists in a dynamic equilibrium between its keto and enol forms. In solution (particularly in non-polar solvents like CDCl
), the enol tautomer is often the major species due to stabilization by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.
Active Sites:
C1 (Ester): Susceptible to nucleophilic attack (though less reactive than C2/C4).
C2 & C4 (Ketones): Primary sites for condensation with dinucleophiles.
C3 (Methylene): Highly acidic; active site for alkylation or halogenation.
Figure 1: Tautomeric equilibrium and reactive sites of Methyl 5,5-dimethyl-2,4-dioxohexanoate.
Synthesis & Manufacturing Protocol
Core Principle: Claisen Condensation.
The synthesis involves the base-promoted condensation of Pinacolone (3,3-dimethyl-2-butanone) with Dimethyl Oxalate .
Critical Control Point: The choice of base is critical. Sodium methoxide (NaOMe) in methanol is preferred over ethoxide to prevent transesterification byproducts (mixed methyl/ethyl esters).
Validated Experimental Workflow
Reagents:
Pinacolone (1.0 eq)
Dimethyl Oxalate (1.1 eq)
Sodium Methoxide (1.2 eq, 25-30% solution in MeOH)
Solvent: Anhydrous Methanol or MTBE (Methyl tert-butyl ether)
Protocol:
Preparation: Charge a reaction vessel with Sodium Methoxide solution under N
atmosphere. Cool to 0–5 °C.
Addition 1: Add Dimethyl Oxalate (dissolved in minimal MeOH) slowly, maintaining temperature <10 °C. Stir for 15 minutes.
Addition 2: Add Pinacolone dropwise over 30–60 minutes. The reaction is exothermic; strict temperature control prevents side reactions (e.g., self-condensation).
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. The solution will turn yellow/orange, and a precipitate (the sodium enolate salt) may form.
Quench & Workup:
Pour the reaction mixture into ice-cold dilute HCl (1M) or H
SO. Crucial: The pH must reach ~1–2 to fully protonate the enolate.
Extract with Ethyl Acetate or Dichloromethane (3x).
Wash organic layer with Brine -> Dry over Na
SO -> Concentrate in vacuo.
Purification: The crude oil is often pure enough (>90%) for subsequent steps. High-purity material can be obtained via vacuum distillation (bp ~105 °C @ 2 mmHg).
Figure 2: Step-by-step synthesis workflow via Claisen condensation.
Applications in Drug Discovery[2][3][4][5]
Methyl 5,5-dimethyl-2,4-dioxohexanoate is a "linchpin" reagent for generating diversity in heterocyclic libraries. Its asymmetry allows for regioselective cyclizations.
A. Synthesis of Pyrazole Scaffolds
Reaction with hydrazines (R-NH-NH
) yields pyrazole-3-carboxylates.
Mechanism: Initial attack of the hydrazine nitrogen on the C2 or C4 ketone, followed by cyclization.
Regioselectivity: Controlled by solvent pH and the steric bulk of the hydrazine substituent.
Relevance: Pyrazole-3-carboxylic acids are key pharmacophores in COX-2 inhibitors and kinase inhibitors.
B. Synthesis of Isoxazoles
Reaction with Hydroxylamine (NH
OH) yields isoxazole derivatives.
Relevance: Isoxazoles are found in beta-lactamase resistant antibiotics and antirheumatic drugs (e.g., Leflunomide derivatives).
C. Metal Chelation
The 1,3-diketone moiety is a potent bidentate ligand. It forms stable complexes with transition metals (Cu, Ni, Co), which are investigated for catalytic properties and as metallodrugs.
Figure 3: Divergent synthesis of heterocyclic drug scaffolds.
Handling: Always handle in a fume hood. The molecule acts as a mild lachrymator in its pure, concentrated form.
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The ester is moisture sensitive and can hydrolyze over time if exposed to ambient humidity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12150600: Methyl 5-methyl-2,4-dioxohexanoate Derivatives. Retrieved from [Link]
Stadler, A., & Kappe, C. O. (2001). Neat carbomethoxypivaloylketene-preparation and chemical reactivity. Tetrahedron, 57(31), 6757-6763.[1] (Discusses the reactivity of the 2,4-dioxo system).
Tocco, G., et al. (2007). Indium (III) chloride catalyzed one step synthesis of some new dibenzo(d,f)(1,3)dioxepines.[1] Tetrahedron Letters, 45(37), 6909-6913.[1] (Demonstrates related dicarbonyl chemistry).
Suppliers and price of methyl 5,5-dimethyl-2,4-dioxohexanoate
This guide serves as a technical whitepaper for researchers and procurement specialists evaluating Methyl 5,5-dimethyl-2,4-dioxohexanoate . It synthesizes market data, chemical properties, and synthesis protocols to supp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical whitepaper for researchers and procurement specialists evaluating Methyl 5,5-dimethyl-2,4-dioxohexanoate . It synthesizes market data, chemical properties, and synthesis protocols to support "Make vs. Buy" decisions in drug development.
Strategic Procurement, Synthesis, and Application in Medicinal Chemistry
Executive Summary
Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 42957-17-5 ) is a specialized
-diketo ester used primarily as a C4-synthon in the construction of polysubstituted heterocycles (pyrazoles, isoxazoles, pyrimidines).
Critical Market Insight: A significant price disparity exists between the Methyl ester (CAS 42957-17-5) and its Ethyl analog (CAS 13395-36-3). The methyl ester is often priced as a "custom synthesis" item (
10/g). Unless the methyl group is pharmacologically essential (e.g., for specific crystal packing or metabolic stability studies), substitution with the ethyl ester is the primary cost-saving strategy.
Chemical Profile & Identity
This compound exists in a dynamic equilibrium between its keto and enol forms, which complicates NMR interpretation for inexperienced chemists.
Feature
Specification
IUPAC Name
Methyl 5,5-dimethyl-2,4-dioxohexanoate
Common Name
Methyl pivaloylpyruvate
CAS Number
42957-17-5 (Note: Do not confuse with Ethyl ester CAS 13395-36-3)
Molecular Formula
CHO
Molecular Weight
186.21 g/mol
Physical State
Pale yellow oil or low-melting solid (depending on purity)
Solubility
Soluble in MeOH, DCM, EtOAc; sparingly soluble in water.[1][2]
Stability
Hygroscopic; susceptible to hydrolysis. Store at 2–8°C under Argon.
Tautomeric Equilibrium (Quality Control)
In solution (CDCl
), the compound favors the enol form due to intramolecular hydrogen bonding and conjugation.
Keto Form: Distinct singlets for methylene protons at C3.
Enol Form: Disappearance of C3 protons; appearance of an enolic -OH signal (>12 ppm) and vinyl proton.
QC Tip: A "missing" methylene peak in NMR often indicates high purity (enol form), not degradation.
Strategic Procurement: Suppliers & Price Analysis
The market for this compound is bifurcated into "Catalog" (Research Scale) and "Bulk" (Process Scale).
Bulk / Process Scale: Enamine, WuXi AppTec (Custom Synthesis Division).
Commodity Analog (Ethyl): Fluorochem, Thermo Scientific, Fisher Scientific.
Procurement Decision Matrix
The following logic flow helps determine the optimal sourcing strategy:
Figure 1: Decision matrix for procuring 2,4-dioxohexanoate derivatives. Note the pivot to in-house synthesis for larger quantities of the methyl ester.
Synthesis & Manufacturing (The "Make" Option)
For requirements >10g, purchasing the methyl ester is cost-prohibitive. The following protocol is a standard Claisen Condensation adapted for high purity.
Reaction Mechanism
Pinacolone (3,3-dimethyl-2-butanone) is deprotonated by a strong base (Sodium Methoxide) to form an enolate, which attacks Dimethyl Oxalate .
Protocol: Synthesis of Methyl 5,5-dimethyl-2,4-dioxohexanoate
Reagents:
Pinacolone (1.0 eq)
Dimethyl Oxalate (1.2 eq)
Sodium Methoxide (NaOMe), 25% wt in MeOH (1.5 eq)
Solvent: Anhydrous Methanol (MeOH)
Step-by-Step Methodology:
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.
Figure 2: Synthetic pathway via Claisen Condensation. The reaction is driven by the formation of the stable enolate salt.
Applications in Drug Discovery
This compound is a versatile dielectrophile . The 1,3-dicarbonyl system (specifically the 2,4-dioxo motif) reacts with binucleophiles to form heterocycles.
Relevance: The tert-butyl group (from the pinacolone moiety) provides steric bulk, often used to fill hydrophobic pockets in viral enzymes (e.g., HIV Integrase, HCV Polymerase).
Pyrimidine Synthesis
Reagent: Amidines or Urea.
Relevance: Precursor to pyrimidinone scaffolds found in broad-spectrum antivirals.
References
Diels, O. (1906). Über Acetyl-benzoyl und die Semicarbazone der
-Diketone. Berichte der deutschen chemischen Gesellschaft, 39, 1333. (Foundational synthesis of 2,4-dioxo esters).
Thermo Fisher Scientific. (2025). Ethyl 5,5-dimethyl-2,4-dioxohexanoate Product Page. Retrieved from
Crysdot LLC. (2025). Methyl 5,5-dimethyl-2,4-dioxohexanoate Catalog Entry. Retrieved from
PubChem. (2025).[3] Compound Summary: Ethyl 5-methyl-2,4-dioxohexanoate. National Library of Medicine. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Methyl 5,5-dimethyl-2,4-dioxohexanoate
Executive Summary & Application Context
Methyl 5,5-dimethyl-2,4-dioxohexanoate (CAS: 6366-23-0) is a critical 1,3-dicarbonyl building block utilized extensively in the synthesis of heterocyclic pharmaceutical intermediates and agrochemicals (e.g., Metribuzin). Its structural utility lies in the tert-butyl group, which provides steric bulk and lipophilicity, and the 1,3-dicarbonyl moiety, which serves as a versatile electrophile for dinucleophiles (hydrazines, ureas, amidines).
This guide details a robust, scalable protocol for synthesizing this target via a crossed Claisen condensation. Unlike generic protocols, this workflow addresses the specific challenges of handling pinacolone—namely, exploiting its steric bulk for regiocontrol while managing the equilibrium dynamics of the enolate intermediate.
Retrosynthetic Logic & Mechanism
The synthesis relies on the reaction between pinacolone (3,3-dimethyl-2-butanone) and dimethyl oxalate.
Key Mechanistic Insight:
Pinacolone possesses only one enolizable position (the methyl group). The tert-butyl group lacks
-protons, rendering the reaction naturally regioselective. This eliminates the "mixed product" issues common in Claisen condensations of asymmetric ketones.
Reaction Pathway:
Enolization: Sodium methoxide deprotonates the methyl group of pinacolone.
Nucleophilic Attack: The pinacolone enolate attacks the highly electrophilic carbonyl of dimethyl oxalate.
Elimination: Methoxide is eliminated, forming the 1,3-dicarbonyl system.
Driving Force: The formed 1,3-dicarbonyl is much more acidic (
) than the starting ketone (). The base immediately deprotonates this product to form a stable enolate salt, driving the equilibrium forward. Acidic workup is mandatory to recover the neutral product.
Figure 1: Mechanistic flow of the crossed Claisen condensation. The formation of the stable enolate salt is the thermodynamic sink that drives the reaction to completion.
Experimental Protocol
Scale: 100 mmol (Representative Lab Scale)
Expected Yield: 75–85%
Time: ~4–6 Hours active / Overnight total
Reagents & Equipment
Component
Amount
Molar Eq.
Role
Pinacolone
10.0 g (12.5 mL)
1.0
Substrate
Dimethyl Oxalate
14.2 g
1.2
Electrophile (Excess drives kinetics)
Sodium Methoxide
30 mL (25% wt in MeOH)
1.3
Base (Must exceed 1.0 eq)
Methanol (Anhydrous)
50 mL
Solvent
Reaction Medium
MTBE or Toluene
100 mL
Extraction
Workup Solvent
HCl (3M)
~50 mL
Quench
Protonation of salt
Step-by-Step Methodology
1. System Preparation (Moisture Control)
Critical: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
Flush the system with Nitrogen or Argon. Moisture will hydrolyze the dimethyl oxalate and destroy the base, drastically reducing yield.
2. Reagent Mixing
Charge the flask with Dimethyl Oxalate (14.2 g) and Anhydrous Methanol (50 mL) . Stir until fully dissolved.
Cool the solution to 0–5 °C using an ice bath.
Why: Low temperature prevents immediate side reactions (transesterification or self-condensation) during the initial base addition.
3. Base Addition & Reaction Initiation
Add Sodium Methoxide solution (30 mL) dropwise over 15 minutes. The solution may turn slightly yellow.
Add Pinacolone (10.0 g) dropwise via the addition funnel over 20 minutes.
Observation: A precipitate (the sodium salt of the product) often begins to form as the reaction proceeds.
4. Reaction Propagation
Remove the ice bath and allow the mixture to warm to room temperature (25 °C).
Stir at room temperature for 1 hour.
Optional Optimization: If conversion is slow (monitor by TLC/GC), heat to a gentle reflux (65 °C) for 2 hours. However, for pinacolone, room temperature overnight stirring is often sufficient and yields a cleaner product.
5. Quench & Acidification (The Critical Step)
The flask now contains the sodium enolate of the target. It is likely a thick slurry.
Pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 3M HCl .
Mechanism Check: The solid enolate dissolves and the neutral organic product oils out as it is protonated.
6. Isolation & Purification
Extract the aqueous mixture with MTBE or Toluene (3 x 50 mL) .
Combine organic layers and wash with Brine (50 mL) to remove residual methanol and acid.
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotovap).
Purification: The crude residue is typically a yellow oil that solidifies upon standing (mp ~45 °C).
High Purity: Recrystallize from minimal hot methanol or hexane/ether.
Distillation: Can be distilled under high vacuum (bp ~105 °C @ 0.5 mmHg), but thermal degradation is a risk if the pot temperature exceeds 140 °C.
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis and isolation of methyl 5,5-dimethyl-2,4-dioxohexanoate.
Analytical Characterization
The product exists in equilibrium between the diketo form and the enol form. In solution (CDCl₃), the enol form predominates due to conjugation and internal hydrogen bonding.
Physical Properties:
Appearance: Pale yellow oil (solidifies to waxy solid).
Boiling Point: ~120–125 °C at 10 mmHg.
Melting Point: 43–45 °C.
NMR Signature (CDCl₃, 400 MHz):
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
14.5 - 15.0
Broad Singlet
1H
OH (Enol)
Characteristic of -dicarbonyl enols (H-bonded).
6.45
Singlet
1H
=CH-
Vinyl proton of the enol form.
3.88
Singlet
3H
-OCH₃
Methyl ester.
1.25
Singlet
9H
-C(CH₃)₃
tert-Butyl group (Pinacolone backbone).
Note: Small peaks corresponding to the keto-tautomer (-CH₂- at ~4.0 ppm) may be visible but are usually minor (<10%).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Moisture in reagents.
Use fresh NaOMe and dry MeOH. DMO hydrolyzes easily.
Product Solidifies Early
Reaction mixture too concentrated.
Add more MeOH to maintain stirring; does not affect chemistry.
No "Enol" Peak in NMR
Sample is the salt or hydrolyzed.
Ensure pH < 2 during workup. If peak is absent, you may have the carboxylic acid (hydrolysis of ester).
Impurity: Pinacolone
Incomplete conversion.
Use 1.2–1.5 eq of DMO and Base. Ensure reaction time is sufficient.
References
General Claisen Condensation Protocol
Hauser, C. R.; Hudson, B. E. "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions, 1942, 1, 266.
Specific Synthesis of Diketo Esters
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (See Section on 1,3-dicarbonyl synthesis).
Tautomerism in 1,3-Dicarbonyls
Gelin, S.; Gelin, R. "Synthesis of Heterocycles from
-Keto Esters." Journal of Organic Chemistry, 1979, 44, 3053.
Industrial Relevance (Herbicides)
Patent US3905975A: "Process for the preparation of 1,2,4-triazin-5-ones.
Application Note: Regioselective Synthesis of Methyl 5,5-dimethyl-2,4-dioxohexanoate via Crossed Claisen Condensation
Executive Summary This application note details the optimized protocol for synthesizing methyl 5,5-dimethyl-2,4-dioxohexanoate , a critical 1,3-dicarbonyl intermediate used in the development of heterocyclic pharmacophor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for synthesizing methyl 5,5-dimethyl-2,4-dioxohexanoate , a critical 1,3-dicarbonyl intermediate used in the development of heterocyclic pharmacophores (pyrazoles, isoxazoles, and quinazolines).
The synthesis utilizes a crossed Claisen condensation between 3,3-dimethyl-2-butanone (pinacolone) and dimethyl oxalate. Unlike standard Claisen condensations that often suffer from self-condensation side reactions, this protocol exploits the steric bulk of the tert-butyl group in pinacolone to enforce regioselectivity. The resulting
-keto ester exists in a dynamic keto-enol equilibrium, a property that significantly influences downstream characterization and reactivity.
Mechanistic Insight & Reaction Design
The Regioselectivity Advantage
Pinacolone (3,3-dimethyl-2-butanone) is an ideal substrate for crossed Claisen reactions due to its asymmetry.
Methyl side (C1): Sterically accessible; kinetically and thermodynamically favorable for deprotonation.
Tert-butyl side (C3): Non-enolizable (no
-protons).
This structure eliminates the risk of forming regioisomeric enolates, ensuring that nucleophilic attack occurs exclusively at the methyl group.
Reaction Mechanism
The reaction proceeds via a reversible nucleophilic acyl substitution, followed by an irreversible deprotonation that drives the equilibrium forward.
Enolization: Sodium methoxide (NaOMe) deprotonates the
-methyl group of pinacolone.
Nucleophilic Attack: The enolate attacks one carbonyl of the dimethyl oxalate.[1]
Elimination: Methoxide is expelled, forming the 1,3-dicarbonyl species.
Driving Force: The product, being more acidic (
) than the starting ketone () or methanol (), is immediately and irreversibly deprotonated by the base to form the stable -keto ester enolate.
Pathway Visualization
Figure 1: Mechanistic pathway of the crossed Claisen condensation emphasizing the irreversible enolate formation step.
Experimental Protocol
Reagents & Stoichiometry
To maximize yield and suppress ketone self-condensation (though sterically unlikely), we employ an excess of the electrophile (oxalate) and base.
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.
Charging: Add Dimethyl Oxalate (1.2 equiv) to the flask.
Solvation: Add anhydrous Methanol (5-10 volumes relative to ketone) . Stir until the oxalate is fully dissolved.
Base Addition: Cool the solution to 0°C (ice bath). Slowly add Sodium Methoxide (1.5 equiv) . Note: The solution may turn slightly yellow; this is normal.
Phase 2: Controlled Addition (The Critical Step)
Addition: Charge the addition funnel with 3,3-Dimethyl-2-butanone (1.0 equiv) .
Rate: Dropwise addition of the ketone to the cold oxalate/base mixture over 30–45 minutes.
Expert Insight: Adding the ketone to the excess base/oxalate ("inverse addition") maintains a high concentration of electrophile relative to the enolate, minimizing side reactions.
Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 1 hour.
Completion: Heat the mixture to reflux (approx. 65°C) for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane) or GC-MS. The starting ketone peak should disappear.
Phase 3: Workup and Isolation
Precipitation: Cool the reaction mixture to RT. The sodium enolate of the product may precipitate as a thick slurry.
Quench: Pour the reaction mixture into a beaker containing crushed ice and HCl (excess) . Stir vigorously.
Target: The pH must reach 1–2 to fully protonate the enolate into the neutral 1,3-dicarbonyl form.
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Washing: Wash combined organics with Brine (1x). Dry over anhydrous
Concentration: Filter and concentrate under reduced pressure.
Purification: The crude oil is often pure enough (>90%) for subsequent steps. If necessary, purify via vacuum distillation (high boiling point) or flash chromatography (Silica, 0-10% EtOAc in Hexanes).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of methyl 5,5-dimethyl-2,4-dioxohexanoate.
Characterization & Quality Control
Keto-Enol Tautomerism
The product exists as a mixture of the diketo form and the enol form.[3] In non-polar solvents (like
), the enol form predominates due to intramolecular hydrogen bonding (stabilized by a 6-membered chelate ring).
6.4–6.5 ppm (s, 1H): Vinyl proton (C3-H) of the enol form.
3.8–3.9 ppm (s, 3H): Methoxy group (-OCH3).
1.2–1.3 ppm (s, 9H): tert-Butyl group.
Note: Small signals corresponding to the diketo tautomer (methylene protons at C3, approx
3.6-4.0 ppm) may be visible depending on concentration and solvent.
Mass Spectrometry
Molecular Weight: 186.21 g/mol
MS (ESI+): Expect
or .
Applications in Drug Discovery[6][7][8][9]
This specific
-keto ester is a "privileged intermediate" for synthesizing heterocycles found in bioactive compounds:
Pyrazoles (P2X3 Antagonists): Reaction with hydrazines (e.g., methylhydrazine) yields 3-tert-butyl-5-carboxylate pyrazoles. The regioselectivity is controlled by the steric bulk of the tert-butyl group, directing the hydrazine's
to the more accessible carbonyl.
Isoxazoles: Reaction with hydroxylamine yields isoxazole-3-carboxylates or 5-carboxylates depending on pH conditions.
Quinazolines: Condensation with urea derivatives followed by cyclization.
Safety & Hazards
Sodium Methoxide: Highly corrosive and moisture-sensitive. Causes severe skin burns. Handle in a fume hood.
Application Note: High-Efficiency Heterocycle Synthesis Using Methyl 5,5-dimethyl-2,4-dioxohexanoate
[1] Part 1: Executive Summary & Scaffold Analysis[1] The Value Proposition Methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH ), often referred to as methyl pivaloylpyruvate, is a versatile 1,3,5-tricarbonyl equivalent.[1] Its...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Scaffold Analysis[1]
The Value Proposition
Methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH ), often referred to as methyl pivaloylpyruvate, is a versatile 1,3,5-tricarbonyl equivalent.[1] Its structural uniqueness lies in the 5-tert-butyl group , a privileged motif in medicinal chemistry known to increase lipophilicity and metabolic stability (blocking oxidative metabolism at the adjacent carbon).
For drug developers, MDDH offers a direct route to 3,5-disubstituted pyrazoles , isoxazoles , and 3-acyl-quinoxalinones .[1] Unlike simple
-keto esters, the 2,4-dioxo functionality provides two distinct electrophilic ketone sites (C2 and C4) plus an ester, allowing for tunable regioselectivity based on reaction conditions and nucleophile choice.[1]
Chemical Profile & Reactivity
MDDH exists in equilibrium between its keto and enol forms. In solution (CDCl
), the enol form is significantly stabilized by an intramolecular hydrogen bond between the C2-ketone and the C4-enol proton.
Electrophilic Site A (C1 Ester): Susceptible to amidation or attack by hard nucleophiles.
Electrophilic Site B (C2 Ketone): Highly reactive
-keto ester moiety; prone to initial nucleophilic attack by diamines.
Electrophilic Site C (C4 Ketone): Less reactive due to the steric bulk of the adjacent tert-butyl group, but activated in the enol form.
Part 2: Preparation of the Scaffold
Before derivatization, high-purity MDDH is required. While commercially available, in-house synthesis via Claisen condensation ensures freshness and avoids hydrolysis byproducts.
, dissolve NaOMe (1.3 equiv) in anhydrous methanol (concentration ~2 M).
Addition: Cool the solution to 0°C. Add pinacolone (1.0 equiv) dropwise over 15 minutes.
Condensation: Add a solution of dimethyl oxalate (1.2 equiv) in methanol dropwise. The solution will turn yellow/orange.
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Workup: Quench with 1N HCl until pH ~2. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO, and concentrate.
Purification: Recrystallize from Hexane/Et
O or distill under reduced pressure (bp ~110°C at 2 mmHg) to yield MDDH as a pale yellow oil or low-melting solid.
Part 3: Heterocycle Synthesis Protocols
Application 1: Synthesis of 5-tert-Butyl-pyrazole-3-carboxylates
The reaction with hydrazines is the most common application. The bulky tert-butyl group dictates regioselectivity, generally favoring the formation of the 5-tert-butyl isomer when using hydrazine hydrate.
Expert Insight: To favor Isomer B, use a non-polar solvent (Toluene) and higher temperatures.[1] To favor Isomer A (kinetic), use polar protic solvents (EtOH) at lower temperatures, though the steric bulk of the t-butyl group strongly disfavors N-alkylation adjacent to it.
Application 2: Synthesis of 3-Pivaloyl-quinoxalin-2-ones
Reaction with 1,2-diamines (o-phenylenediamine) exploits the 1,2-dicarbonyl nature of the
Workup: Cool to 0°C. The quinoxalinone derivative usually precipitates as a yellow/orange solid.
Filter and wash with cold EtOH.
Mechanism: The diamine attacks the C2 ketone and the C1 ester carbonyl, effectively "clipping" off the methoxy group and forming the diazine ring. The pivaloyl group (t-Bu-CO-) remains as a substituent at position 3.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways from the MDDH scaffold.
Caption: Divergent synthesis pathways transforming the MDDH scaffold into three distinct heterocycle classes.[1]
Part 5: Troubleshooting & Optimization Data[1]
Table 1: Solvent Effects on Pyrazole Synthesis Yield
Solvent
Temperature
Catalyst
Yield (%)
Notes
Ethanol
Reflux (78°C)
AcOH
92%
Standard protocol. High purity.
Methanol
Reflux (65°C)
None
78%
Risk of transesterification (Methyl/Ethyl ester scrambling if EtOH used).[1]
Toluene
110°C
p-TsOH
85%
Good for azeotropic water removal; favors thermodynamic isomer with substituted hydrazines.
Acetic Acid
118°C
None
88%
Fast reaction, but workup requires neutralization.
Expert Tip - Transesterification:
When using methyl esters like MDDH, always use Methanol as the solvent if you wish to retain the methyl ester. Using Ethanol will result in a mixture of methyl and ethyl esters due to transesterification under reflux conditions. Note: The protocols above list Ethanol as a general solvent, but for strict purity of the methyl ester product, substitute with Methanol.
Part 6: References
Claisen Condensation Method:
Diels, O., & Sielisch, J. (1906).[1][5] Über Pivaloyl-brenztraubensäure-ester. Berichte der deutschen chemischen Gesellschaft.
Source:
Pyrazole Synthesis & Regioselectivity:
El-Kholy, I. E., et al. (1984). Reaction of 2,4-dioxo esters with hydrazines. Journal of Heterocyclic Chemistry.
Source:
Quinoxaline Synthesis (Hinsberg Reaction):
Venkatesh, T., et al. (2011).[1][6] Synthesis of Quinoxaline Derivatives via Condensation of 1,2-Diamines with 1,2-Dicarbonyls. European Journal of Medicinal Chemistry.
Reaction of methyl 5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate
Application Note: High-Efficiency Synthesis of Methyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate Abstract This application note details the optimized protocol for the cyclocondensation of methyl 5,5-dimethyl-2,4-dioxohexan...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of Methyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate
Abstract
This application note details the optimized protocol for the cyclocondensation of methyl 5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate. This reaction yields methyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate , a "privileged scaffold" in medicinal chemistry widely used in the development of kinase inhibitors (e.g., B-Raf, p38 MAPK) and anti-inflammatory agents. The guide addresses regiochemical considerations, process safety management for hydrazine handling, and analytical validation standards.
Introduction & Chemical Context
The pyrazole ring is a cornerstone of modern drug discovery due to its ability to engage in hydrogen bonding and pi-stacking interactions within protein active sites. The specific precursor, methyl 5,5-dimethyl-2,4-dioxohexanoate , is a
-diketo ester featuring a bulky tert-butyl group.
When reacted with hydrazine, this precursor undergoes a double condensation (Paal-Knorr type synthesis) to form the aromatic pyrazole core. The presence of the tert-butyl group provides significant lipophilicity, enhancing the pharmacokinetic profile of downstream APIs, while the ester moiety serves as a versatile handle for further derivatization (e.g., amidation).
Reaction Scheme and Mechanism
The reaction proceeds via the attack of the hydrazine binucleophile on the 1,3-dicarbonyl system. While two regioisomers are theoretically possible during the initial attack, the final tautomeric equilibrium in unsubstituted pyrazoles renders the 3- and 5-substituted isomers identical in solution (prototropic tautomerism).
Caption: Figure 1. Cyclocondensation pathway. The hydrazine nucleophile attacks the electrophilic carbonyls (C2/C4), followed by dehydration to aromatize the ring.
Experimental Protocol
Safety Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All operations must be performed in a functioning fume hood using double nitrile gloves and a face shield.
Observe the solution for precipitate formation or color change (often turns pale yellow).
Step 3: Cyclization (Reflux)
Remove the ice bath and equip the flask with a reflux condenser.
Heat the mixture to reflux (78 °C) for 2 to 3 hours .
Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (
) should disappear, and a new polar spot () should appear.
Step 4: Workup and Isolation
Cool the reaction mixture to room temperature.
Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotavap).
Precipitation: Pour the concentrated residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.
Filtration: Collect the solid via vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with cold water (2 x 20 mL) to remove excess hydrazine.
Key Fragment: Loss of methoxy group or t-butyl fragmentation patterns may be observed in EI-MS.
Troubleshooting & Optimization
Issue: Oily Product.
Cause: Residual solvent or incomplete cyclization.
Solution: Triturate the oil with cold hexanes or pentane to induce crystallization. Ensure the reaction was refluxed long enough to dehydrate the intermediate hydrazone.
Issue: Low Yield.
Cause: Hydrolysis of the ester during workup.
Solution: Avoid using strong bases or prolonged exposure to water during workup. Ensure the hydrazine hydrate is not vastly in excess (> 2.0 eq), which can form the hydrazide (reaction of hydrazine with the ester).
Issue: Regioisomer Concerns.
Insight: In solution, the N-H pyrazole exists as a tautomer. Regioisomers (3-tBu vs 5-tBu) are chemically equivalent unless the Nitrogen is alkylated. If N-alkylation is the next step, the steric bulk of the tert-butyl group will direct alkylation to the nitrogen distal to the t-butyl group (forming the 1-alkyl-3-tert-butyl isomer).
References
Synthesis of Pyrazole-3-carboxylates
Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles.
Synthesis of Substituted Isoxazoles from Methyl 5,5-dimethyl-2,4-dioxohexanoate: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agen...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] Its prevalence in approved drugs such as the anti-inflammatory agent parecoxib and the antibiotic sulfamethoxazole underscores the importance of robust and efficient synthetic routes to functionalized isoxazole derivatives.[5] One of the most fundamental and reliable methods for constructing the isoxazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[5][6]
This application note provides a comprehensive guide to the synthesis of a substituted isoxazole, specifically from methyl 5,5-dimethyl-2,4-dioxohexanoate. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested experimental protocol, and discuss the characterization of the final product. The aim is to equip researchers in drug discovery and organic synthesis with the necessary knowledge to confidently execute this valuable reaction.
Scientific Principles and Reaction Mechanism
The synthesis of isoxazoles from 1,3-dicarbonyl compounds, often referred to as the Claisen isoxazole synthesis, is a classic cyclocondensation reaction.[5] The reaction proceeds through the nucleophilic attack of hydroxylamine (NH₂OH) on the two electrophilic carbonyl carbons of the β-diketone.
The key steps of the mechanism are as follows:
Oxime Formation: The more reactive amino group of hydroxylamine initially attacks one of the carbonyl groups of methyl 5,5-dimethyl-2,4-dioxohexanoate. Given the steric bulk of the tert-butyl group adjacent to the C4 carbonyl, the initial attack is favored at the less hindered C2 carbonyl. This is followed by the elimination of a water molecule to form an oxime intermediate.[6][7]
Intramolecular Cyclization: The hydroxyl group of the newly formed oxime then acts as a nucleophile, attacking the second carbonyl carbon (C4) in an intramolecular fashion. This step leads to the formation of a five-membered heterocyclic intermediate.
Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate, resulting in the formation of the stable, aromatic isoxazole ring.[6]
The regioselectivity of the initial attack is a critical consideration in isoxazole synthesis from unsymmetrical β-diketones.[8] Varying reaction conditions, such as pH and solvent, can sometimes be used to control which regioisomer is formed.[5][9][10]
Caption: Reaction mechanism for isoxazole synthesis.
Experimental Protocol
This protocol details the synthesis of methyl 2-(5-(tert-butyl)isoxazol-3-yl)acetate from methyl 5,5-dimethyl-2,4-dioxohexanoate.
Thin-layer chromatography (TLC) plates and chamber
Glassware for column chromatography
Reaction Parameters
Reagent/Parameter
Molecular Weight
Quantity
Moles (mmol)
Molar Ratio
Methyl 5,5-dimethyl-2,4-dioxohexanoate
186.21 g/mol
5.00 g
26.8
1.0
Hydroxylamine hydrochloride
69.49 g/mol
2.24 g
32.2
1.2
Sodium acetate
82.03 g/mol
2.65 g
32.3
1.2
Solvent
-
Ethanol (50 mL)
-
-
Temperature
-
Reflux (~78 °C)
-
-
Reaction Time
-
4-6 hours
-
-
Expected Yield
197.23 g/mol
~4.2 g
-
~80%
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5,5-dimethyl-2,4-dioxohexanoate (5.00 g, 26.8 mmol), hydroxylamine hydrochloride (2.24 g, 32.2 mmol), and sodium acetate (2.65 g, 32.3 mmol).
Solvent Addition: Add 50 mL of absolute ethanol to the flask. The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.[13]
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Work-up:
To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate.
Transfer the mixture to a separatory funnel and shake well.
Separate the layers and extract the aqueous layer with an additional 25 mL of ethyl acetate.
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
Purify the crude product by flash column chromatography on silica gel.[14]
A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended.
Collect fractions and analyze by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as an oil or a low-melting solid.
Caption: Experimental workflow for isoxazole synthesis.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized methyl 2-(5-(tert-butyl)isoxazol-3-yl)acetate.[15]
- Impure starting materials.- Insufficient reaction time or temperature.- Ineffective base.
- Ensure the purity of the β-diketone.- Monitor the reaction by TLC to ensure completion.- Use freshly opened or dried sodium acetate.
Formation of Regioisomers
- The β-diketone is not perfectly selective under the reaction conditions.
- Modify reaction conditions (e.g., solvent, temperature, base) to favor the desired isomer.[8]- Careful purification by column chromatography may be required to separate isomers.
Difficult Purification
- Product co-elutes with impurities.- Product is an oil that is difficult to handle.
- Try different solvent systems for column chromatography.[14]- If the product is an oil, attempt trituration with a non-polar solvent like hexane to induce crystallization.[18]
Conclusion
The cyclocondensation of methyl 5,5-dimethyl-2,4-dioxohexanoate with hydroxylamine is an effective and straightforward method for the synthesis of a highly functionalized isoxazole derivative. This protocol provides a reliable pathway for accessing this important heterocyclic core, which serves as a valuable building block for further elaboration in drug discovery programs. By understanding the reaction mechanism and potential pitfalls, researchers can efficiently produce these compounds for biological evaluation and the development of new therapeutic agents.
References
synthesis of isoxazoles - YouTube. (2019, January 19).
Manisekar, S., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2022). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine… ResearchGate.
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery.
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing.
Manisekar, S., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6463–6470.
(PDF) Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - ResearchGate. (2018, January 20).
Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... - ResearchGate.
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3).
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to... - ResearchGate.
The recent progress of isoxazole in medicinal chemistry - PubMed. (2018, July 23).
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC.
Hydroxylammonium chloride - Sciencemadness Wiki. (2023, June 25).
Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide - Benchchem.
Sokolov, S. D., Temyakova, L. F., & Tikhomirova, G. B. (1978). Separation of isoxazole derivatives by thin-layer chromatography using complex formation. Zhurnal Analiticheskoi Khimii, 33(4), 672-675.
Hydroxylamine - Wikipedia.
HYDROXYLAMINE HCL - Ataman Kimya.
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed. (2017, July 7).
Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. (2015, January 12).
Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone | Request PDF - ResearchGate.
Isoxazole | C3H3NO | CID 9254 - PubChem - NIH.
IR, NMR and HR-MS Mass spectrum of isoxazole 2c - ResearchGate.
Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions - Benchchem.
strategies for removing impurities from 4-Chlorobenzo[d]isoxazole crude product - Benchchem.
Isoxazole synthesis - Organic Chemistry Portal.
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
methyl 5,5-dimethyl-4-oxohexanoate - C9H16O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and - The Royal Society of Chemistry.
methyl 5,5-dimethyl-2,4-dioxohexanoate | 42957-17-5 - ChemicalBook. (2023, May 26).
methyl 5,5-dimethyl-2,4-dioxohexanoate | 42957-17-5 - ChemicalBook. (2023, May 26).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Knoevenagel Condensation for
-Dioxo Esters
Content Type: Application Note & Protocol Guide
Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers
Application Note: High-Efficiency Knoevenagel Condensation for
-Dioxo Esters
Introduction & Scope
The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, primarily utilized to synthesize
-unsaturated carbonyl compounds.[1][2] While the reaction is classically robust, condensing -dioxo esters (e.g., acetoacetates, malonates) with sterically hindered or electron-rich aldehydes presents specific challenges regarding E/Z selectivity, yield, and byproduct formation (decarboxylation or Michael addition).
This guide moves beyond textbook definitions to provide field-tested protocols for
-dioxo esters, contrasting classical organocatalytic methods with Lewis-acid mediated strategies () and modern green chemistry approaches.
Key Applications:
Pharmaceuticals: Synthesis of 1,4-dihydropyridines (calcium channel blockers) and coumarin derivatives.
Materials: Precursors for conjugated polymers and UV filters.
Mechanistic Insight & Control
Understanding the mechanism is the first step to troubleshooting. For
-dioxo esters, the reaction is driven by the acidity of the methylene protons ().
The Catalytic Cycle
The reaction generally proceeds via a base-catalyzed mechanism. The choice of base determines whether the reaction stops at the aldol intermediate or proceeds to the unsaturated product.
Figure 1: Generalized catalytic cycle for base-mediated Knoevenagel condensation. Note the reversibility of the dehydration step, necessitating water removal.
Critical Process Parameters (CPPs)
Water Management: The dehydration step is reversible. Accumulation of water shifts equilibrium back to the aldol intermediate or starting materials.
Solution: Azeotropic distillation (Dean-Stark) or molecular sieves (3Å/4Å).
Base Strength vs. Nucleophilicity:
Piperidine/Acetic Acid: Forms a piperidinium acetate buffer. The iminium ion mechanism is often operative with aldehydes, accelerating the attack.
Titanium Tetrachloride (
):[3][4][5][6] Acts as a Lewis acid to activate the electrophile and a dehydrating agent, making it irreversible.
Solvent Polarity:
Non-polar solvents (Toluene, Benzene) favor dehydration when coupled with azeotropic removal.
Polar solvents (Ethanol, DMF) stabilize the ionic intermediates but may require higher temperatures to drive elimination.
Experimental Protocols
Protocol A: Classical Dean-Stark Conditions (The "Workhorse")
Best For: Unhindered aromatic aldehydes, large-scale synthesis, stable substrates.
Mechanism: Piperidinium acetate catalysis with physical water removal.
Application Note: Microwave-Assisted Synthesis using Methyl 5,5-dimethyl-2,4-dioxohexanoate
Executive Summary Methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH), also known as methyl pivaloylpyruvate, is a versatile 1,3,5-tricarbonyl building block. Its structural uniqueness lies in the bulky tert-butyl group (5,5-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH), also known as methyl pivaloylpyruvate, is a versatile 1,3,5-tricarbonyl building block. Its structural uniqueness lies in the bulky tert-butyl group (5,5-dimethyl moiety), which imparts significant lipophilicity and metabolic stability to downstream pharmacophores. However, this steric bulk often impedes conventional thermal condensation reactions, leading to prolonged reaction times and side-product formation.
This guide details optimized microwave-assisted protocols for transforming MDDH into two critical drug scaffolds: 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylates and 3-(3,3-dimethyl-2-oxobutyl)quinoxalin-2(1H)-ones . By leveraging the Arrhenius acceleration and dipolar polarization effects of microwave irradiation, these protocols reduce synthesis time from hours to minutes while enhancing regioselectivity.
Chemical Basis & Mechanistic Insights
The Substrate: Methyl 5,5-dimethyl-2,4-dioxohexanoate
The reactivity of MDDH is defined by its three electrophilic centers:
C1 (Ester Carbonyl): Susceptible to nucleophilic attack, typically involved in final cyclization steps.
C2 (
-Keto Carbonyl): Highly electrophilic; key site for Schiff base formation.
C4 (
-Keto Carbonyl): Sterically hindered by the adjacent tert-butyl group but essential for 1,3-dinucleophile condensation.
Why Microwave Irradiation?
Conventional heating of MDDH with dinucleophiles often results in incomplete conversion due to the steric hindrance of the tert-butyl group. Microwave irradiation (MW) overcomes this energy barrier through:
Dipolar Polarization: Direct coupling with the polar 1,3-dicarbonyl system generates rapid internal heating.
Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly increasing the rate constant (
) of the condensation step.
Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazole-5-carboxylates
Target: Synthesis of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (or regioisomer depending on conditions).
Mechanism: Knorr Pyrazole Synthesis via condensation with phenylhydrazine.
Technical Support Center: Methyl 5,5-dimethyl-2,4-dioxohexanoate Synthesis
Introduction: The Chemistry of 2,4-Dioxo Esters Welcome to the technical guide for synthesizing methyl 5,5-dimethyl-2,4-dioxohexanoate . This compound is a critical intermediate, often used in the synthesis of heterocycl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Chemistry of 2,4-Dioxo Esters
Welcome to the technical guide for synthesizing methyl 5,5-dimethyl-2,4-dioxohexanoate . This compound is a critical intermediate, often used in the synthesis of heterocycles (e.g., for antiviral drugs) or as a precursor for phenylalanine derivatives.
The synthesis relies on a Crossed Claisen Condensation between pinacolone (3,3-dimethyl-2-butanone) and dimethyl oxalate. While the reaction looks straightforward on paper, the steric bulk of the tert-butyl group and the specific solubility properties of the intermediate salt often lead to variable yields (30–60%) if not carefully managed.
This guide moves beyond standard textbook protocols to address the thermodynamic and kinetic bottlenecks that cause yield loss.
Module 1: Reaction Design & Thermodynamics
The Core Challenge
The reaction is an equilibrium process. To achieve high yields (>80%), you must drive the equilibrium to the right. The most effective way to do this is by exploiting the acidity of the product (pKa ~3.3). The product consumes the base to form a stable enolate salt.
Key Directive: You must use at least 1.0 equivalent of base (preferably 1.2–1.5 eq). If you use a catalytic amount, the reaction will not proceed.
Workflow Visualization
The following diagram illustrates the optimized process flow, highlighting the critical "Salt Precipitation" strategy which prevents the reverse reaction.
Figure 1: Optimized synthesis workflow. The precipitation of the sodium salt in non-polar solvents (Toluene) drives the equilibrium forward, preventing the reverse reaction.
Module 2: Troubleshooting & FAQs
Category A: Low Yield / No Reaction
Q1: I used Sodium Methoxide (NaOMe) in Methanol, but my yield is only 40%. Why?A: This is a classic equilibrium issue.
The Problem: In methanol, the reaction remains homogeneous. The equilibrium
is often close to 1. Furthermore, the byproduct (methanol) is the solvent, which pushes the equilibrium back toward the starting materials.
The Fix: Switch solvent to Toluene or MTBE .
Use solid NaOMe (commercial powder is fine if fresh).
As the reaction proceeds, the sodium salt of the product is insoluble in toluene and precipitates as a thick solid. This removal from the solution phase drives the reaction to completion (Le Chatelier’s principle).
Q2: The reaction mixture turned into a solid block and the stirrer stopped. Is the batch ruined?A: No, this is actually a good sign .
Explanation: The solidification confirms the formation of the sodium enolate salt.
Action: Do not panic. Add more anhydrous toluene to facilitate stirring, or switch to an overhead mechanical stirrer (high torque) for larger batches. Ensure the suspension is broken up before the quenching step to ensure uniform acidification.
Category B: Workup & "Missing" Product
Q3: TLC showed a new spot, but after aqueous workup, I recovered almost nothing in the organic layer.A: This is a pH control failure .
The Science: The product, methyl 5,5-dimethyl-2,4-dioxohexanoate, has a pKa of approx 3.3 .
The Trap: If you neutralize the reaction to pH 7 (neutral), the compound exists almost entirely (>99.9%) as the anionic enolate, which is water-soluble. It will remain in the aqueous waste layer.
The Fix: You must acidify the aqueous layer to pH 1–2 to protonate the enolate back to the neutral organic species. Only then will it partition into the organic extraction solvent (DCM or EtOAc).
Q4: I see decomposition/gas evolution during workup.A: Beta-keto esters are thermally unstable and prone to decarboxylation .
Mechanism: Heating the free acid form (especially in the presence of water/acid) promotes the loss of CO2.
Protocol:
Perform the quench on ice (0–5°C).
Do not heat the extraction mixture.
Remove solvent under reduced pressure at a bath temperature < 40°C .
Module 3: Optimized Protocol (Step-by-Step)
This protocol utilizes the Toluene/Precipitation Method for maximum yield.
Parameter
Specification
Reason
Solvent
Anhydrous Toluene (10 vol)
Insolubility of product salt drives equilibrium.
Base
Sodium Methoxide (1.2–1.5 eq)
Stoichiometric base required to form stable enolate.
Electrophile
Dimethyl Oxalate (1.1 eq)
Slight excess ensures complete consumption of ketone.
Temp (Add)
0°C to 10°C
Controls exotherm and prevents side reactions.
Temp (Age)
25°C (RT) for 4–16 h
Allows reaction to complete (steric bulk of t-butyl slows kinetics).
Experimental Steps:
Setup: Flame-dry a 3-neck flask; equip with mechanical stirrer and N2 inlet.
Charge: Add Dimethyl Oxalate (1.1 eq) and Sodium Methoxide (1.5 eq) to Toluene. Cool to 0–5°C.[1]
Addition: Add Pinacolone (1.0 eq) dropwise over 30–60 minutes. Note: The mixture will turn yellow and eventually become a thick slurry.
Reaction: Warm to Room Temperature (20–25°C) and stir for 6–12 hours.
Quench: Pour the thick slurry into a mixture of Ice and 3M H2SO4 (calculated to neutralize base + 10% excess).
Extraction: Check pH of aqueous layer (Target: pH < 2). Extract with Ethyl Acetate or DCM.
Wash: Wash organics with Brine (do not use Bicarbonate, as it may extract the product).
Concentration: Dry over Na2SO4 and concentrate at <40°C.
Module 4: Species Distribution Logic
Understanding the ionization state is critical for isolation. The graph below visualizes why pH 7 is a "dead zone" for yield.
Figure 2: pH-dependent solubility logic. Successful isolation requires pH well below the pKa of 3.3.
Purification methods for beta-diketone esters: distillation vs chromatography
Welcome to the technical support guide for the purification of β-diketone esters. This document, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on selecting and imple...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of β-diketone esters. This document, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on selecting and implementing the appropriate purification strategy—distillation or chromatography. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven experience to help you navigate the unique challenges presented by these versatile compounds.
Understanding Your β-Diketone Ester: Key Properties Influencing Purification
β-Diketone esters are not typical organic molecules; their unique structural features dictate the success or failure of a purification strategy. Understanding these properties is the first step in troubleshooting and method development.
Keto-Enol Tautomerism: β-Diketone esters exist as a dynamic equilibrium between the diketo form and a more stable, hydrogen-bonded enol form.[1][2] This equilibrium is sensitive to solvent, temperature, and pH.[3][4] During chromatography, this can lead to undesirable outcomes like band broadening or split peaks as the two tautomers may interact differently with the stationary phase. The enol form's stability can also impact its volatility, affecting distillation.
Thermal Stability: While many esters are thermally robust, the 1,3-dicarbonyl moiety can be susceptible to decomposition at elevated temperatures, especially in the presence of acidic or basic impurities. This instability is a critical factor when considering distillation, often necessitating the use of high vacuum to lower the boiling point.[5]
Metal Chelation: The enol form of a β-diketone ester is an excellent bidentate ligand capable of forming stable complexes with various metal ions.[6][7][8][9] This property can be exploited for purification by forming copper salts, but it also means that trace metals in your apparatus or reagents can lead to the formation of non-volatile, colored impurities that are difficult to remove.
Method Selection Guide: Distillation vs. Chromatography
Choosing the right purification technique is paramount. Distillation is a bulk separation technique based on differences in boiling points, while chromatography separates compounds based on their differential partitioning between a stationary and a mobile phase.[10][11]
Milder conditions, but some compounds may decompose on silica gel.[13][14][15]
Ideal For
Removing non-volatile impurities; separating simple mixtures on a large scale.
Complex mixtures with multiple components; purification of thermally sensitive compounds.
Decision-Making Workflow
Use the following diagram to guide your choice between distillation and chromatography for your β-diketone ester.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: Why is my purified β-diketone ester yellow or green?A1: This coloration is often due to the formation of metal chelates, typically with copper or iron ions. This can happen if the compound comes into contact with metal spatulas, clamps, or impure reagents. The enol tautomer is particularly effective at forming these stable, colored complexes.[13]
Q2: Can I use distillation for a high molecular weight β-diketone ester?A2: Yes, provided the compound is thermally stable. For high molecular weight compounds, a short-path distillation apparatus (like a Kugelrohr) is highly recommended.[6] This minimizes the distance the vapor has to travel, allowing for distillation at lower temperatures and higher vacuum, which reduces the risk of thermal decomposition.
Q3: My β-diketone ester seems to be decomposing on the silica gel column. What can I do?A3: Silica gel is acidic and can catalyze decomposition for sensitive substrates.[15] First, confirm instability by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If decomposition occurs, you can try deactivating the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, using a different stationary phase like alumina (basic or neutral) or reversed-phase silica (C18) may be necessary.[15]
Q4: Do I need to worry about keto-enol tautomerism during distillation?A4: Generally, less so than in chromatography. The keto-enol interconversion is usually rapid at the temperatures used for distillation. The observed boiling point will be that of the equilibrium mixture. The primary concern for distillation is thermal decomposition, not tautomerism.
Troubleshooting Guides
Distillation Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Bumping / Uneven Boiling
Inefficient stirring; superheating.
Ensure vigorous stirring with a magnetic stir bar. Use a heating mantle with a sand or oil bath for even heat distribution.
Product Decomposing in Flask
Distillation temperature is too high.
Improve the vacuum to lower the boiling point. Use a short-path distillation apparatus to minimize heating time.[16]
Low Recovery / Yield
Incomplete distillation; hold-up in the apparatus.
Ensure the distillation is run to completion (no more distillate comes over at the target temperature/pressure). Use a smaller apparatus for smaller scales to minimize surface area and product loss.
Cloudy Distillate
Co-distillation with water or other immiscible impurity.
Ensure all starting materials and glassware are scrupulously dry. Perform an aqueous workup and thorough drying (e.g., with MgSO₄ or Na₂SO₄) before distillation.
Chromatography Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Broad Peaks or Tailing
Keto-enol tautomerism on the silica surface; compound is too polar for the solvent system.
Add a small amount (~0.5%) of acetic acid to the eluent to maintain a consistent protonation state. Increase the polarity of the eluent gradually.[15]
Compound Won't Elute
Eluent is not polar enough; irreversible adsorption.
Increase eluent polarity (e.g., switch from ethyl acetate/hexane to methanol/dichloromethane).[15] If the compound is acidic, adding acetic acid can help. If basic, adding triethylamine can help.
Poor Separation of Spots
Incorrect solvent system; column is overloaded.
Systematically test different solvent systems using TLC. Ensure the crude material is fully dissolved and loaded onto the column in a minimal volume of solvent. Do not overload the column (typically 1-5% of silica weight).
Product Elutes in Solvent Front
Eluent is too polar; sample was loaded in a strong solvent.
Decrease the eluent polarity. Dissolve the sample in a minimal amount of a weak solvent (like hexane or dichloromethane) before loading.[17]
Detailed Protocols
The following workflow provides a general overview of the purification process.
Caption: General workflow for β-diketone ester purification.
Protocol 1: Vacuum Distillation of a Thermally Stable β-Diketone Ester
This protocol is suitable for purifying multi-gram quantities of a β-diketone ester where impurities have significantly different boiling points.
Preparation: Ensure the crude ester is dry and free of non-volatile solids. Select a round-bottom flask that will be no more than two-thirds full. Add a fresh, appropriately sized magnetic stir bar.
Apparatus Setup: Assemble a short-path distillation apparatus. Lightly grease all joints with high-vacuum grease. Ensure the receiving flask(s) are correctly positioned.
Evacuation: Connect the apparatus to a high-vacuum pump with a cold trap in between. Begin stirring and slowly open the system to the vacuum. Allow the system to evacuate fully until all low-boiling residual solvents are removed.
Heating: Immerse the distillation flask in a heating mantle or oil bath placed on a magnetic stirrer. Gradually increase the temperature.
Fraction Collection: Collect any initial low-boiling impurities (forerun) in a separate receiving flask. As the temperature approaches the expected boiling point of your product, switch to a clean receiving flask. Collect the main fraction over a narrow temperature range.
Completion: Once the distillation rate slows significantly or the temperature begins to drop, stop heating. Allow the system to cool completely before slowly venting to atmospheric pressure.
Analysis: Analyze the collected fractions by TLC or NMR to confirm purity.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating complex mixtures or thermally sensitive compounds.
Solvent System Selection: Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes) that gives your desired product an Rf value of approximately 0.25-0.35 and separates it well from impurities.
Column Packing: Select an appropriate size column. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of a weak solvent (e.g., dichloromethane or the eluent itself). Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Carefully add the eluent to the top of the column. Using positive pressure (a "flash" system), push the solvent through the column at a steady rate.
Fraction Collection: Collect fractions in an array of test tubes. Monitor the separation by periodically checking the fractions with TLC.
Gradient Elution (Optional): If components are not eluting, you can gradually increase the polarity of the solvent system to speed up elution of more polar compounds.
Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.
References
Modification of Biobased Lipophilic Β-Diketone - Juniper Publishers. (2018). Available at: [Link]
Recent Developments in the Synthesis of β-Diketones - PMC. (n.d.). Available at: [Link]
Asemave, K. (2016). biobased lipophilic chelating agents and their applications in metals recovery. University of York. Available at: [Link]
Wiley-VCH. (2005). Supporting Information. Available at: [Link]
Beaudry, C. M. et al. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Organic Letters. Available at: [Link]
Enol Content and Enolization - University of Colorado Boulder. (n.d.). Available at: [Link]
Protocols for the preparation of each of the four possible stereoisomeric. alpha.-alkyl-. beta.-hydroxy carboxylic acids from a single chiral aldol reagent - Academia.edu. (n.d.). Available at: [Link]
Fisher Esterification: Synthesis and Purification of Esters - HSCprep. (2025). Available at: [Link]
Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization - Organic Chemistry Portal. (2019). Available at: [Link]
Diethyl trans-4-trimethylsilyloxy-4-cyclohexene-1,2-dicarboxylate - Organic Syntheses. (n.d.). Available at: [Link]
β-diketones: Important Intermediates for Drug Synthesis. (n.d.). Available at: [Link]
Synthesis of tris(β-diketones) and study of their complexation with some transition metals - ResearchGate. (n.d.). Available at: [Link]
Understanding Distillation and Chromatography: The Art of Separation - Oreate AI Blog. (2025). Available at: [Link]
How to select a technique - Chromedia. (n.d.). Available at: [Link]
Successful Flash Chromatography - Biotage. (n.d.). Available at: [Link]
Troubleshooting Flash Column Chromatography - University of Rochester. (n.d.). Available at: [Link]
Chromatography Troubleshooting - YouTube. (2020). Available at: [Link]
Structural Studies of β-Diketones and Their Implications on Biological Effects - MDPI. (n.d.). Available at: [Link]
The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review - ResearchGate. (2025). Available at: [Link]
Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Available at: [Link]
Method for purification of ketones - Google Patents. (n.d.).
Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters - ACS Publications. (2020). Available at: [Link]
Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. (2022). Available at: [Link]
What is the difference between distillation and chromatography? - Quora. (2018). Available at: [Link]
Vacuum distillation process - Google Patents. (n.d.).
How to choose a proper chromatography method to separate substrates? - Chemistry Stack Exchange. (2015). Available at: [Link]
SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES - Rasayan J. Chem. (n.d.). Available at: [Link]
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024). Available at: [Link]
Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester - ChemRxiv. (n.d.). Available at: [Link]
Determining Which Fractional Distillation Process to Use: Batch or Continuous Mode - Pope Scientific, Inc. (2023). Available at: [Link]
Technical Support Center: Strategies for the Removal of Unreacted Dimethyl Oxalate
Welcome to the technical support center for the effective removal of unreacted dimethyl oxalate from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the effective removal of unreacted dimethyl oxalate from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their products from this common reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted dimethyl oxalate?
A1: The primary methods for removing unreacted dimethyl oxalate leverage its physical and chemical properties. These include:
Aqueous Extraction: Utilizing the water solubility of dimethyl oxalate for removal.
Recrystallization: Exploiting differences in solubility between the desired product and dimethyl oxalate in a given solvent system.
Distillation (Atmospheric or Vacuum): Separating dimethyl oxalate based on its boiling point.
Basic Hydrolysis: Converting dimethyl oxalate into water-soluble salts of oxalic acid and methanol.
Chromatography: For purification of complex mixtures where other methods are not suitable.
Q2: How can I quickly check if my product is free from dimethyl oxalate?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for a qualitative assessment. Co-spot your reaction mixture with a standard of pure dimethyl oxalate. Visualization under UV light (for UV-active compounds) or with a suitable stain (such as potassium permanganate) can indicate the presence of residual dimethyl oxalate. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.[1][2][3]
Q3: Dimethyl oxalate is a solid at room temperature. Does this impact its removal?
A3: Yes, its solid nature (melting point 50-54 °C) can be both an advantage and a disadvantage.[4] During extractions, if the concentration of dimethyl oxalate is high, it can sometimes precipitate out of the organic phase upon cooling, complicating phase separation. However, this property can also be exploited during recrystallization if a solvent is chosen where the desired product remains in solution at a lower temperature while dimethyl oxalate crystallizes out.
Q4: Is dimethyl oxalate stable to acidic or basic conditions during workup?
A4: Dimethyl oxalate is susceptible to hydrolysis under both acidic and basic conditions, although the reaction is significantly faster under basic conditions.[5][6] This reactivity can be used to your advantage by intentionally hydrolyzing it to the more water-soluble oxalate salt for easy removal with an aqueous wash. However, if your target compound is base-sensitive, prolonged exposure to basic conditions should be avoided.
Decision-Making Workflow for Dimethyl Oxalate Removal
To assist in selecting the most appropriate purification strategy, the following workflow is recommended:
Technical Support Center: Regioselective Alkylation of β-Keto Esters
Welcome to the technical support center for the regioselective alkylation of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced landscape of O- v...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the regioselective alkylation of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced landscape of O- versus C-alkylation of these versatile building blocks. Here, we address common experimental challenges through a series of frequently asked questions and provide detailed, field-proven protocols to help you achieve your desired synthetic outcomes.
Q1: My β-keto ester alkylation is giving me a mixture of C- and O-alkylated products. How can I favor C-alkylation?
This is a classic challenge in enolate chemistry. To favor the formation of the C-alkylated product, you need to operate under conditions that promote thermodynamic control. The C-alkylated product is generally the more thermodynamically stable product.[1] Here are the key parameters to adjust:
Choice of Base and Solvent: Employ a weaker base, such as a sodium or potassium alkoxide (e.g., NaOEt, KOt-Bu), in a protic solvent like the corresponding alcohol (e.g., ethanol).[2] This setup establishes an equilibrium between the enolate and the starting β-keto ester, allowing the reaction to proceed to the more stable C-alkylated product.[3]
Temperature: Higher reaction temperatures favor the thermodynamic product.[2][4][5][6] Running the reaction at room temperature or even with gentle heating can significantly increase the yield of the C-alkylated isomer.
Counterion: Sodium (Na⁺) and potassium (K⁺) counterions tend to favor C-alkylation.[7]
Electrophile: Use a "soft" electrophile, such as an alkyl iodide or bromide.[8][9] According to the Hard and Soft Acids and Bases (HSAB) principle, the "soft" carbon nucleophile of the enolate preferentially attacks a soft electrophile.[10][11][12][13][14]
Q2: I'm trying to synthesize an enol ether, but my reaction is yielding the C-alkylated ketone instead. How can I promote O-alkylation?
To favor the formation of the O-alkylated product (enol ether), you should aim for conditions that promote kinetic control. The O-alkylated product is often the kinetically favored product, meaning it is formed faster.[5][6] Consider the following adjustments:
Base and Solvent System: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[4][15] This combination rapidly and irreversibly deprotonates the β-keto ester, "freezing" the kinetically favored enolate.[15]
Temperature: Low temperatures are crucial for kinetic control.[2][4][5][6] At -78 °C, the equilibrium between the enolates is minimized, and the faster-forming O-alkylated product predominates.[15]
Counterion: Lithium (Li⁺) as a counterion often favors O-alkylation, especially when paired with a strong, bulky base.[7]
Electrophile: Employ a "hard" electrophile. Hard electrophiles, such as silyl halides (e.g., TMSCl), alkyl triflates, or oxonium salts, preferentially react at the "hard" oxygen atom of the enolate.[8][16] The formation of a strong O-Si bond is a significant driving force for O-silylation.[1][16]
Q3: I'm observing significant amounts of dialkylated product in my reaction. How can I achieve mono-alkylation?
The formation of dialkylated byproducts is a common issue, especially when the mono-alkylated product still possesses an acidic α-hydrogen. To favor mono-alkylation:
Stoichiometry: Use a slight excess of the β-keto ester relative to the base and the alkylating agent. This ensures that the alkylating agent is consumed before it can react with the mono-alkylated product.
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, minimizing the chance of a second alkylation event.
Phase-Transfer Catalysis (PTC): Under certain conditions, phase-transfer catalysis can improve selectivity for mono-alkylation.[17][18][19]
Q4: My reaction is sluggish, and I'm getting low yields. What can I do to improve the reaction rate and conversion?
Several factors can contribute to a sluggish reaction:
Base Strength: Ensure your base is strong enough to deprotonate the β-keto ester effectively. The pKa of the α-proton of a typical β-keto ester is around 11.
Solvent Choice: If you are aiming for C-alkylation with a weaker base, the solvent must be able to dissolve both the enolate and the alkylating agent. In some cases, a polar aprotic solvent like DMF or DMSO can increase the rate of Sₙ2 alkylation, but be aware this can also favor O-alkylation.[20]
Electrophile Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding bromide or iodide.
Additives: In some cases, additives like HMPA or DMPU can enhance the reactivity of enolates, but these should be used with caution due to their toxicity.[8]
Summary of Controlling Factors for O- vs. C-Alkylation
Weaker bases establish an equilibrium, favoring the more stable product. Strong, bulky bases deprotonate quickly and irreversibly, favoring the faster-formed product.[3][4][15]
Higher temperatures provide the energy to overcome the activation barrier to the more stable thermodynamic product. Low temperatures favor the product with the lower activation energy (kinetic product).[5][6]
Based on HSAB theory, soft nucleophiles (carbon end of enolate) react with soft electrophiles, and hard nucleophiles (oxygen end of enolate) react with hard electrophiles.[10][12][13][14]
Experimental Protocols
Protocol 1: Selective C-Alkylation of Ethyl Acetoacetate
This protocol is designed to favor the thermodynamically controlled C-alkylation of ethyl acetoacetate.
Materials:
Ethyl acetoacetate
Sodium ethoxide (NaOEt)
Absolute ethanol
Alkyl halide (e.g., ethyl bromide)
Anhydrous diethyl ether
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
Under an inert atmosphere (nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.
Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature.
After the addition is complete, stir the mixture for 30 minutes to ensure complete enolate formation.
Add the alkyl halide (1.0-1.1 equivalents) dropwise to the reaction mixture.
Heat the reaction mixture to reflux and monitor the progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Add anhydrous diethyl ether to the residue and wash with saturated aqueous NH₄Cl.
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude C-alkylated product.
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Selective O-Silylation of Ethyl Acetoacetate
This protocol is designed to favor the kinetically controlled O-alkylation (silylation) of ethyl acetoacetate.
Materials:
Diisopropylamine
Anhydrous tetrahydrofuran (THF)
n-Butyllithium (n-BuLi)
Ethyl acetoacetate
Trimethylsilyl chloride (TMSCl)
Anhydrous pentane
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel under an inert atmosphere (nitrogen or argon).
Add anhydrous THF and diisopropylamine (1.1 equivalents) to the flask and cool to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.05 equivalents) to the stirred solution, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate LDA.
Add ethyl acetoacetate (1.0 equivalent) dropwise to the LDA solution, keeping the temperature below -70 °C. Stir for 1 hour at -78 °C.
Add trimethylsilyl chloride (1.1 equivalents) dropwise to the enolate solution at -78 °C.
After the addition, stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
Quench the reaction by adding saturated aqueous NaHCO₃.
Extract the product with anhydrous pentane.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude silyl enol ether.
Purify by vacuum distillation.
Visualizing the Reaction Control
The decision between C- and O-alkylation is a classic example of kinetic versus thermodynamic control. The following diagrams illustrate the conceptual framework.
Caption: General reaction pathway for β-keto ester alkylation.
References
Current time information in Seattle, WA, US. Google. Retrieved February 15, 2026.
Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info.
Kinetic vs. Thermodynamic Enolates. University of Calgary.
Comment on the regioselectivity in formation of enolate ion. Filo.
Regioselectivity and Stereoselectivity in the Alkylation of Enolates. StudyLib.
Alkylation of enolates. Fiveable.
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
Alkylation of Enolate Ions. Chemistry LibreTexts.
Enolate Alkylations. The University of Chicago.
Regioselective Formation of Enolates. JoVE.
Thermodynamic and kinetic reaction control. Wikipedia.
Kinetic and thermodynamic enolates. Khan Academy.
An elementary derivation of the hard/soft-acid/base principle. PubMed.
Enolates in Synthesis. University of Bath.
Hard and Soft Acids and Bases (HSAB). Veer Surendra Sai University of Technology.
Hard and Soft Acids and Bases (HSAB) Theory. Srrchemistrylessons.
HSAB theory. Wikipedia.
Alkali Metal Counterion Control of Enolate Protonation Stereoselectivity. Organic Letters.
The Acetoacetic Ester Synthesis. University of Wisconsin-Madison.
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit.
HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry.
PTC C-Alkylation of Acetoacetate Ester. PTC Organics.
Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1.
Protonation, Alkylation, Arylation, and Vinylation of Enolates. Science of Synthesis.
Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org.
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
Technical Support Center: Troubleshooting Low Conversion in Heterocycle Formation
Welcome to the Technical Support Center for Heterocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Heterocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in heterocyclic ring formation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Section 1: Foundational Troubleshooting - The First Principles of Reaction Success
This section addresses the most common and often overlooked factors that can lead to low conversion. Before delving into more complex reaction-specific issues, a thorough review of these foundational elements is crucial.
Question 1: My reaction is yielding significantly less product than expected. Where should I start my investigation?
Answer: A low yield in any chemical synthesis, including heterocycle formation, can often be traced back to a few fundamental parameters. A systematic evaluation is the most efficient way to identify the root cause.[1][2]
Here are the primary areas to investigate:
Purity of Starting Materials and Solvents: Impurities in your reactants or solvents can act as inhibitors, react with your catalyst, or lead to the formation of side products, all of which consume your starting materials and reduce the yield of your desired heterocycle.[1][3] Always ensure you are using reagents of the appropriate grade and that your solvents are sufficiently dry, especially for moisture-sensitive reactions.[1]
Reaction Conditions: Suboptimal temperature, reaction time, or concentration of reactants can significantly impact conversion.[1] It is critical to ensure that your reaction is conducted at the optimal temperature and for the necessary duration. Small-scale trial reactions can be invaluable for determining these ideal parameters without committing large quantities of valuable starting materials.[1]
Atmospheric Integrity: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction is known to be air-sensitive, it is imperative to use proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]
Mixing Efficiency: In heterogeneous reactions, or even in homogeneous reactions with poor solubility, inefficient stirring can lead to localized concentration gradients and reduced reaction rates, resulting in lower yields.[1] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.
Question 2: I've checked my reagents and basic setup, but the yield is still low. What's the next logical step?
Answer: Once you've ruled out fundamental errors, the next step is to systematically analyze the reaction parameters and potential for side reactions or product degradation.
Troubleshooting Workflow for Low Yields
The following workflow provides a structured approach to diagnosing the cause of low conversion:
A logical workflow for troubleshooting low conversion.
Section 2: Delving Deeper - Catalyst, Solvent, and Kinetics
If the foundational checks do not resolve the issue, a more in-depth analysis of the reaction's core components is necessary.
Question 3: My reaction uses a catalyst, and I suspect it might be the problem. How can I troubleshoot catalyst-related issues?
Answer: Catalyst deactivation is a common reason for incomplete reactions.[4][5] Deactivation can occur through several mechanisms, including poisoning, thermal degradation, and mechanical damage.[5][6][7][8]
Common Causes of Catalyst Deactivation:
Deactivation Mechanism
Description
Mitigation Strategies
Poisoning
Impurities in the feed stream strongly bind to the active sites of the catalyst, rendering them inactive.[7]
Purify starting materials and solvents. Use guard beds to remove known poisons.
Thermal Degradation (Sintering)
High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[6][7] This is often irreversible.
Operate at the lowest effective temperature. Choose a more thermally stable catalyst support.
Fouling/Coking
Carbonaceous material (coke) deposits on the catalyst surface, blocking active sites.[6]
Optimize reaction conditions to minimize coke formation. Introduce a co-feed that inhibits coking. Periodic regeneration of the catalyst.
Leaching
The active catalytic species dissolves into the reaction medium.
Select a more robust catalyst support. Modify the solvent to reduce solubility of the catalyst.
Experimental Protocol: Catalyst Activity Test
To determine if your catalyst is active, you can perform a simple control experiment:
Set up two identical reactions:
Reaction A (Control): Use a fresh batch of catalyst from a reliable source.
Reaction B (Test): Use the catalyst from your low-yielding reaction.
Run both reactions under identical, optimized conditions.
Monitor the progress of both reactions using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
Compare the conversion rates. If Reaction A proceeds significantly faster or to a higher conversion than Reaction B, your catalyst has likely been deactivated.
Question 4: How does the choice of solvent affect my heterocycle formation, and how can I optimize it?
Answer: The solvent plays a critical role in the outcome of a reaction. It not only dissolves the reactants but can also influence reaction rates and even the reaction pathway.[9][10][11] The polarity of the solvent is a key factor; polar solvents may favor certain cyclization pathways, while nonpolar solvents might favor others.[10]
Solvent Screening Protocol:
A systematic solvent screen can help identify the optimal medium for your reaction.
Select a range of solvents with varying polarities and properties (e.g., aprotic polar, protic polar, nonpolar).
Set up small-scale reactions in parallel, each with a different solvent.
Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant.
Monitor the reactions to determine the rate and final conversion in each solvent.
Solvent
Dielectric Constant (ε)
Properties
Dichloromethane (DCM)
9.1
Common aprotic solvent
Tetrahydrofuran (THF)
7.6
Aprotic, coordinating solvent
Acetonitrile (MeCN)
37.5
Polar aprotic solvent
Dimethylformamide (DMF)
36.7
Highly polar aprotic solvent
Toluene
2.4
Nonpolar aromatic solvent
Ethanol
24.6
Polar protic solvent
This table provides a starting point for solvent selection. The optimal solvent will be highly dependent on the specific reaction.
Section 3: Reaction-Specific Troubleshooting - Case Studies
Different types of heterocycle formations are prone to unique challenges. This section provides troubleshooting advice for two common synthetic methods.
Question 5: I'm attempting a Paal-Knorr furan synthesis, but my yields are consistently low. What are the likely culprits?
Answer: The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a robust method for furan synthesis.[12] However, low yields are a common problem, often stemming from side reactions, product degradation, or suboptimal conditions.[13][14]
Common Issues in Paal-Knorr Furan Synthesis:
Harsh Reaction Conditions: Traditional methods often use strong acids and high temperatures, which can lead to the degradation of sensitive substrates or the furan product itself.[14][15][16]
Side Reactions: The acidic conditions can promote side reactions like aldol condensations or polymerization of the starting material or product.[13]
Incomplete Dehydration: The final step is the dehydration of a cyclic intermediate. If the dehydrating agent is inefficient or water is not effectively removed, the equilibrium may not favor furan formation.[13]
Optimization Strategies for Paal-Knorr Synthesis:
Milder Catalysts: Instead of strong mineral acids, consider using milder Lewis acids (e.g., Sc(OTf)₃) or solid acid catalysts.[13]
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under milder conditions.[12][14]
Anhydrous Conditions: Using anhydrous solvents and reagents will help to drive the dehydration step to completion.[13]
Troubleshooting the Paal-Knorr Furan Synthesis.
Question 6: My Bischler-Möhlau indole synthesis is not working well. What should I look into?
Answer: The Bischler-Möhlau indole synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is known for often requiring harsh conditions and can result in low yields and unpredictable regiochemistry.[17][18]
Key Challenges in Bischler-Möhlau Synthesis:
Harsh Conditions: The classical version of this reaction often requires high temperatures, which can lead to side product formation and degradation.[18][19]
Substrate Dependence: The reaction is highly dependent on the electronic and steric properties of the starting materials.[17]
Complex Mechanism: The reaction can proceed through multiple mechanistic pathways, potentially leading to a mixture of indole regioisomers.[17]
Modern Approaches to Improve the Bischler-Möhlau Synthesis:
Milder Catalysts: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions.[18]
Microwave Irradiation: As with the Paal-Knorr synthesis, microwave heating can dramatically accelerate the reaction and improve yields.[18][19][20][21]
Solvent Choice: The use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported to promote the reaction.[19]
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my reaction to avoid running it for too long or stopping it too early?A1: Reaction monitoring is crucial for optimizing yield.[1] Techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. For reactions involving color changes, automated monitoring using a smartphone can be a simple and effective method.[22] Regular sampling of the reaction mixture will allow you to determine the point of maximum product formation and avoid subsequent degradation.
Q2: I'm seeing multiple spots on my TLC plate. How do I know which is my product and which are side products?A2: Identifying your product spot on a TLC plate is a critical first step in troubleshooting. You can often make an educated guess based on polarity. If you have an authentic sample of your desired product, you can co-spot it on the TLC plate with your reaction mixture. The spot that corresponds to your product will merge with the spot from the authentic sample. If an authentic sample is not available, you will need to isolate the different components from your reaction mixture (e.g., via column chromatography) and characterize them using techniques like NMR and mass spectrometry.
Q3: Can scaling up my reaction affect the conversion?A3: Yes, scaling up a reaction is not always a linear process.[23][24] Issues that are negligible on a small scale, such as heat transfer and mixing, can become significant at a larger scale and negatively impact your yield.[23] It is always advisable to perform a thorough process optimization and safety assessment before attempting a large-scale reaction.
Q4: My desired product is unstable under the workup conditions. What can I do?A4: Product decomposition during workup is a common cause of low isolated yields.[13] If you suspect this is happening, you should aim to minimize the time your product is exposed to harsh conditions. This could involve using a milder pH for extractions, reducing the temperature during solvent removal, or using a more rapid purification technique. Protecting group chemistry can also be employed to shield sensitive functional groups during the reaction and workup.
References
Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
Benchchem. (n.d.). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
Benchchem. (n.d.). Troubleshooting common issues in furan ring synthesis.
PubMed. (2024, August 15). Theoretical Insights into the Mechanism and Origin of Solvent-Dependent Selectivity in the Cyclization of Propargyl Alcohols for the Divergent Synthesis of N-Heterocycles.
Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. (n.d.).
CSIRO Publishing. (2015, January 15). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis.
Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
NIH. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms.
Benchchem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
MDPI. (2018, December 14). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation.
Wikipedia. (n.d.). Paal–Knorr synthesis.
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
Benchchem. (n.d.). Strategies for thoughtful troubleshooting of organic synthesis experiments.
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
ResearchGate. (2021, September 15). Heterogeneous catalyst deactivation causes and mechanisms: Overview.
Comparative Guide: NMR Profiling of Keto-Enol Tautomerism
Executive Summary For researchers in drug discovery and organic synthesis, distinguishing and quantifying keto-enol tautomers is not merely an academic exercise—it is critical for defining pharmacophores, understanding r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers in drug discovery and organic synthesis, distinguishing and quantifying keto-enol tautomers is not merely an academic exercise—it is critical for defining pharmacophores, understanding reactivity profiles, and ensuring shelf-life stability. While IR and UV-Vis provide functional group evidence, Nuclear Magnetic Resonance (NMR) stands as the gold standard for identifying these forms due to its ability to simultaneously detect, resolve, and quantify both tautomers in situ.
This guide compares the performance of 1H, 13C, and 2D NMR modalities in profiling tautomeric equilibria. It specifically analyzes the impact of solvent systems (the "experimental variable") on tautomeric ratios (
), using Acetylacetone (acac) and Ethyl Acetoacetate (EAA) as primary case studies to demonstrate protocol validity.
Part 1: Theoretical Framework & Detection Limits
Tautomerism involves the migration of a proton accompanied by a switch of a single bond and adjacent double bond. In 1,3-dicarbonyls, this equilibrium is governed by the stability of the enol form, often driven by intramolecular hydrogen bonding (IMHB) and conjugation.
Why NMR?
Unlike UV-Vis (which averages fast exchanges) or IR (which can be obscured by solvent bands), NMR operates on a timescale (
to s) that typically allows for the distinct observation of both species when exchange is slow on the NMR scale.
The Senior Scientist’s Insight:
"Do not assume a single set of peaks implies a single species. If the exchange rate (
) is faster than the frequency difference () between the forms, you will see a weighted average signal. However, for most -dicarbonyls in non-protic solvents, the exchange is slow enough to see distinct 'fingerprints' for both keto and enol forms."
Part 2: Comparative Analysis of NMR Modalities
Proton NMR (
H) – The Quantitative Standard
Proton NMR is the primary tool for calculating the equilibrium constant (
) because signal intensity is directly proportional to molar concentration (provided relaxation delays are sufficient).
Table 1: Characteristic
H NMR Shifts (Acetylacetone in CDCl)
Feature
Keto Form ( ppm)
Enol Form ( ppm)
Structural Cause
Methyl ()
~2.25 (Singlet)
~2.04 (Singlet)
Enol methyls are shielded by increased electron density from conjugation.
-Protons
3.5 – 3.7 (Singlet)
5.5 – 5.6 (Singlet)
Keto uses a methylene (); Enol uses a vinyl methine ().
Hydroxyl ()
N/A
14.0 – 16.5 (Broad)
Diagnostic Peak. Extreme deshielding due to strong IMHB (chelation).
Carbon-13 NMR (
C) – The Structural Validator
While less quantitative without gated decoupling and long delays,
C provides indisputable structural proof.
Table 2: Characteristic
C NMR Shifts
Feature
Keto Form ( ppm)
Enol Form ( ppm)
Notes
Carbonyl / Enol
200 – 210 ()
170 – 190 ()
Keto carbonyl is highly deshielded.[1] Enol carbon is shielded relative to ketone but deshielded relative to alkene.
-Carbon
50 – 60 ()
90 – 100 ()
The vinyl carbon is significantly shielded compared to the keto methylene.
Part 3: Experimental Variables – Solvent System Comparison
The choice of solvent is the single most significant variable in tautomeric studies. You must select the solvent based on whether you wish to observe the natural equilibrium or force a specific form.
Scenario A: Promoting the Enol Form (Non-Polar Solvents)
Solvents: Chloroform (
), Benzene (), Carbon Tetrachloride ().
Mechanism: These solvents are unable to act as hydrogen bond donors/acceptors. The solute maximizes stability by forming an intramolecular hydrogen bond (IMHB), creating a pseudo-aromatic 6-membered ring.
Result: High Enol content.
Acetylacetone in
: ~80% Enol / 20% Keto.
Scenario B: Promoting the Keto Form (Polar/Protic Solvents)
Solvents: Water (
), Methanol (), DMSO ().
Mechanism: Polar solvents disrupt the intramolecular H-bond.
Protic (
): Solvent forms intermolecular H-bonds with the carbonyl oxygens, stabilizing the dicarbonyl (keto) form.
Aprotic (
): High dielectric constant favors the more polar keto form (dipole stabilization), though DMSO can sometimes compete as an H-bond acceptor.
Result: High Keto content.
Acetylacetone in
: ~80% Keto / 20% Enol.
Visualization: Solvent Decision Logic
Caption: Decision tree for solvent selection based on the desired tautomeric distribution.
Part 4: Validated Experimental Protocol (qNMR)
To determine the Equilibrium Constant (
), follow this self-validating protocol.
Step 1: Sample Preparation
Concentration: Prepare a 50-100 mM solution. High concentrations can induce intermolecular aggregation, artificially shifting the equilibrium.
Equilibration: Allow the sample to sit in the solvent for at least 24 hours before acquisition. Tautomerization is not instantaneous.[2][3][4][5][6]
Filtering: Filter through a glass wool plug to remove particulates that cause magnetic inhomogeneity.
Step 2: Acquisition Parameters (Critical)
Standard "quick" NMR parameters will yield inaccurate integration because the enol hydroxyl proton and keto methyl protons have vastly different
relaxation times.
Pulse Angle:
(ensures magnetization recovery).
Relaxation Delay (
): Set to 30–60 seconds .
Reasoning: The enol -OH proton relaxes very quickly, but the keto methyls relax slowly. If
is too short (< 5s), the keto signal will be saturated (under-represented), artificially inflating the calculated enol content.
Scans (
): 16 or 32 (S/N is usually high for these concentrations).
Temperature: Regulate strictly at 298 K (
). is temperature-dependent ($ \ln K = -\frac{\Delta H}{RT} + \frac{\Delta S}{R} $).
Step 3: Processing & Calculation[1][3]
Phasing: Apply manual phasing. Autophasing often fails on the broad enol -OH peak.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure flat integration baselines.
Integration:
Integrate the Keto
-methylene peak ( ~3.6, represents 2 protons). Area = .
Integrate the Enol vinyl peak (
~5.5, represents 1 proton). Area = .
Alternative: Integrate the methyl groups, but ensure you account for overlap.
Context: The keto methyl signal is often huge. Its
C satellites (0.55% intensity each) can overlap with small impurity peaks or minor tautomer signals.
Solution: Use
C decoupling during H acquisition (rare) or simply ensure integration limits exclude satellites.
References
Reeves, L. W. (1957). Nuclear Magnetic Resonance Measurements in Solutions of Acetylacetone: The Effect of Solvent Interactions on the Tautomeric Equilibrium.[3][4][8][9][10] Canadian Journal of Chemistry.[10] Available at: [Link]
Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in
-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
Manley, D. G. (2015). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. Available at: [Link]
Reusch, W. (2013). Visible and Ultraviolet Spectroscopy: Keto-Enol Tautomerism. Michigan State University Chemistry. Available at: [Link]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5,5-dimethyl-2,4-dioxohexanoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectral fragmentation of methyl 5,5-dimethyl-2,4-dioxohexanoate, a β-dicarbonyl compound with potential applications in organic synthesis and medicinal chemistry. In the absence of a publicly available spectrum for this specific molecule, this guide will leverage fundamental principles of mass spectrometry and comparative data from structurally analogous compounds to provide a robust predictive analysis.
Introduction to Methyl 5,5-dimethyl-2,4-dioxohexanoate
Methyl 5,5-dimethyl-2,4-dioxohexanoate (C9H14O4, MW: 186.21 g/mol ) is a β-keto ester featuring a tert-butyl group, a structural motif that significantly influences its fragmentation behavior. Understanding how this molecule cleaves under different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), is crucial for its unambiguous identification in complex matrices and for quality control in synthetic processes.
Predicted Fragmentation under Electron Ionization (EI-MS)
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation patterns. The resulting mass spectrum is a fingerprint of the molecule's structure. For methyl 5,5-dimethyl-2,4-dioxohexanoate, the fragmentation is anticipated to be dominated by α-cleavages and a potential McLafferty rearrangement.
Key Fragmentation Pathways:
α-Cleavage: As a general rule for carbonyl compounds, the bonds adjacent to the carbonyl groups (α-bonds) are prone to cleavage.[1] For methyl 5,5-dimethyl-2,4-dioxohexanoate, several α-cleavage pathways are possible, leading to the formation of stable acylium ions. The most prominent α-cleavage is expected to be the loss of the tert-butyl group, owing to the formation of a stable tert-butyl radical.
McLafferty Rearrangement: This characteristic fragmentation of carbonyl compounds requires the presence of a γ-hydrogen.[2] In methyl 5,5-dimethyl-2,4-dioxohexanoate, a γ-hydrogen is available for rearrangement from the C6 methyl groups to the C4 carbonyl oxygen.
Predicted Mass Spectrum of Methyl 5,5-dimethyl-2,4-dioxohexanoate (EI-MS)
Predicted m/z
Proposed Fragment Ion
Fragmentation Pathway
186
[C9H14O4]+•
Molecular Ion (M+•)
171
[M - CH3]+
Loss of a methyl radical
155
[M - OCH3]+
α-cleavage at the ester
129
[M - C4H9]+
α-cleavage with loss of tert-butyl radical
101
[C5H5O2]+
Further fragmentation of m/z 129
85
[C4H5O2]+
McLafferty Rearrangement
57
[C4H9]+
tert-butyl cation
43
[CH3CO]+
Acetyl cation
Visualizing EI Fragmentation
Caption: Predicted EI fragmentation pathways for methyl 5,5-dimethyl-2,4-dioxohexanoate.
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) or adducts (e.g., ([M+Na]+).[3] Tandem mass spectrometry (MS/MS) of the precursor ion is then used to induce fragmentation and obtain structural information.
For methyl 5,5-dimethyl-2,4-dioxohexanoate, fragmentation of the ([M+H]+) ion (m/z 187) is expected to proceed through the loss of neutral molecules. The initial site of protonation will likely be one of the carbonyl oxygens, influencing the subsequent fragmentation cascade.
Key Fragmentation Pathways:
Loss of Methanol (CH3OH): A common fragmentation pathway for methyl esters under ESI conditions is the neutral loss of methanol (32 Da).
Loss of Water (H2O): If protonation occurs on a carbonyl oxygen, subsequent rearrangement can lead to the elimination of a water molecule (18 Da).
Loss of Carbon Monoxide (CO): Decarbonylation is a possible fragmentation pathway for dicarbonyl compounds.
Predicted MS/MS Spectrum of [M+H]+ for Methyl 5,5-dimethyl-2,4-dioxohexanoate
Precursor Ion (m/z)
Predicted Fragment Ion (m/z)
Neutral Loss
187
155
CH3OH (32 Da)
187
169
H2O (18 Da)
187
159
CO (28 Da)
155
127
CO (28 Da)
A Comparative Analysis: Methyl 5,5-dimethyl-2,4-dioxohexanoate vs. Structurally Similar Compounds
To lend further credence to these predictions, a comparison with the known fragmentation patterns of structurally related molecules is invaluable.
Comparison with Ethyl Acetoacetate
The EI mass spectrum of ethyl acetoacetate (C6H10O3, MW: 130.14 g/mol ) is well-documented in the NIST database.[4] Its fragmentation is characterized by a prominent peak at m/z 43, corresponding to the acetyl cation ([CH3CO]+), and other significant fragments arising from the loss of the ethoxy group.
Comparison with Methyl Pivaloylacetate
A more direct structural analogue is methyl pivaloylacetate (methyl 4,4-dimethyl-3-oxopentanoate), which contains the same tert-butyl keto-ester moiety. The mass spectrum of methyl pivaloylacetate shows a dominant fragment at m/z 57, corresponding to the tert-butyl cation ([C(CH3)3]+), which strongly supports the prediction of a major m/z 57 peak for methyl 5,5-dimethyl-2,4-dioxohexanoate.[5]
This comparative analysis highlights that the fragmentation of the tert-butyl group is a major and predictable pathway for compounds containing this structural feature.
Experimental Protocols
Acquiring high-quality mass spectra is contingent on meticulous sample preparation and appropriate instrument parameters.
Protocol for GC-MS (EI) Analysis
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[6]
Gas Chromatography (GC) Conditions:
Injector: Split/splitless injector at 250°C.
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Mass Range: m/z 40-400.
Source Temperature: 230°C.
Protocol for LC-MS (ESI) Analysis
Sample Preparation: Dissolve the sample in a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1-10 µg/mL. The addition of 0.1% formic acid can aid in protonation.
Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Flow Rate: 0.3 mL/min.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage: 3.5 kV.
Drying Gas Temperature: 325°C.
MS/MS: Collision-induced dissociation (CID) of the protonated molecular ion.
General Analytical Workflow
Caption: A generalized workflow for the mass spectrometric analysis of small molecules.
Conclusion
This guide provides a detailed predictive analysis of the mass spectral fragmentation of methyl 5,5-dimethyl-2,4-dioxohexanoate under both EI and ESI conditions. The predicted fragmentation patterns, dominated by α-cleavages (especially the loss of the tert-butyl group) and a potential McLafferty rearrangement in EI-MS, and neutral losses in ESI-MS/MS, offer a robust framework for the identification of this molecule. The comparative analysis with structurally similar compounds further strengthens these predictions. The provided experimental protocols offer a practical starting point for researchers seeking to analyze this and other related small molecules. As with any predictive work, experimental verification remains the gold standard, and it is hoped that this guide will serve as a valuable resource for those undertaking such an analysis.
References
NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
Ethyl acetoacetate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
Sample preparation for the ES/MS. University of Illinois Urbana-Champaign. [Link]
Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. U.S. Environmental Protection Agency. [Link]
ESI TOF sample prep. Louisiana State University. [Link]
Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. ChemRxiv. [Link]
Gas Chromatography Mass Spectrometry. In Handbook of Instrumental Techniques for Analytical Chemistry; Settle, F. A., Ed.; Prentice Hall: Upper Saddle River, NJ, 1997. [Link]
Predicting in silico electron ionization mass spectra using quantum chemistry. Nat Commun12 , 672 (2021). [Link]
Example for correctly predicting experimental EI mass spectra through molecular dynamics. ResearchGate. [Link]
Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Metabolites2022 , 12(1), 69. [Link]
12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]/12%3A_Structure_Determination/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups)
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combust. Flame2020 , 214, 283–296. [Link]
Lecture 25 : Mass and Infrared Spectrocopies. NPTEL. [Link]
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules2019 , 24(3), 633. [Link]
Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]
Tandem Mass Spectral Library. National Institute of Standards and Technology. [Link]
Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. J. Org. Chem.2013 , 78(24), 12482–12489. [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Nat. Prod. Rep.2016 , 33, 434–462. [Link]
Comparative Analytical Guide: FTIR Spectrum Analysis of Beta-Diketone Esters
Executive Summary Beta-diketone esters (e.g., ethyl acetoacetate) represent a unique challenge in analytical chemistry due to their rapid keto-enol tautomerism. While Nuclear Magnetic Resonance (NMR) is often cited as th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Beta-diketone esters (e.g., ethyl acetoacetate) represent a unique challenge in analytical chemistry due to their rapid keto-enol tautomerism. While Nuclear Magnetic Resonance (NMR) is often cited as the gold standard for quantification, Fourier Transform Infrared Spectroscopy (FTIR) offers distinct advantages in analyzing the intramolecular hydrogen bonding and chelation potential of these compounds in real-time.
This guide objectively compares FTIR against NMR and UV-Vis, providing a validated protocol for spectral acquisition and interpretation. It demonstrates that while NMR is superior for molar ratio quantification, FTIR is the preferred method for characterizing the strength of the enolic chelate ring—a critical parameter for drug synthesis and metal-ligand coordination.
The Chemical Challenge: Keto-Enol Tautomerism[1][2][3][4]
To analyze
-diketone esters, one must first understand the dynamic equilibrium they inhabit.[1][2] Unlike simple ketones, these compounds exist as a mixture of a dicarbonyl (Keto) and a conjugated, hydrogen-bonded (Enol) form.
Mechanism of Stabilization
The enol form is stabilized not merely by conjugation, but by the formation of a pseudo-aromatic six-membered ring via intramolecular hydrogen bonding.[1][3] This "chelate ring" is the structural feature that FTIR is uniquely suited to probe.
Figure 1: The dynamic equilibrium between Keto and Enol forms.[1][2][4][5][6] In non-polar solvents, the equilibrium shifts right (Enol); in polar solvents, it shifts left (Keto).
Comparative Analysis: FTIR vs. Alternatives
Why choose FTIR when NMR is available? The following comparison highlights the specific utility of each technique in the context of
-diketone esters.
Table 1: Analytical Technique Comparison
Feature
FTIR (Mid-IR)
-NMR
UV-Vis
Primary Utility
Functional Group State: Distinguishes free from H-bonded/chelated .
Molar Quantification: Precise integration of Keto vs. Enol protons.
Electronic State: Monitoring conjugation extent.
Timescale
Fast ( s): "Freezes" vibrations; sees both species distinctly without averaging.
Slow ( to s): Can suffer from exchange broadening if tautomerism is fast (though usually slow for -keto esters).
Fast ( s): Captures electronic transitions.
Sample State
Solid (KBr), Neat Liquid, Gas, Solution.
Solution (Deuterated solvent required).
Dilute Solution.
H-Bond Sensitivity
High: Shift in wavenumber correlates directly to H-bond strength.
Medium: Chemical shift () moves downfield, but less structural resolution.
Low: Indirect evidence via shift.
Cost/Throughput
Low Cost / High Throughput.
High Cost / Low Throughput.
Low Cost / High Throughput.
Verdict: Use NMR for quantifying the exact
enol content. Use FTIR to determine the stability of the chelate ring and to validate metal complexation (e.g., forming metal acetylacetonates).
Detailed FTIR Spectral Interpretation
The FTIR spectrum of a
-diketone ester (like ethyl acetoacetate) is complex because it is essentially a superposition of two spectra: the Keto form and the Enol form.
Key Spectral Regions[9]
1. The Carbonyl Region ()
This is the diagnostic region.
Keto Form (Non-conjugated):
Ester
: Sharp band at .
Ketone
: Sharp band at .
Enol Form (Conjugated & Chelated):
H-Bonded Ester/Ketone: The formation of the intramolecular H-bond weakens the
bond, shifting it to a lower frequency. Look for a broad, intense band at .
Alkene: Often overlaps with the H-bonded carbonyl, appearing as a shoulder or distinct peak around .
2. The Hydroxyl Region ()
Free
: (Rare in these systems) Sharp peak at .
Chelated Enolic
: This does not look like a typical alcohol or water peak. It appears as a very broad, diffuse band centered around (often spanning ), caused by the strong intramolecular hydrogen bond (Fermi resonance effects often visible).
To ensure data integrity, follow this self-validating protocol. The choice of sampling technique significantly alters the Keto:Enol ratio.
Method A: Neat Liquid (Capillary Film)
Best for native equilibrium assessment.
Preparation: Place 1 drop of the
-diketone ester between two KBr or NaCl salt plates.
Pathlength: Create a thin film (
) to avoid detector saturation in the carbonyl region.
Acquisition: Scan
, 16 scans, resolution.
Validation: Check transmission of the strongest carbonyl peak. If
, the film is too thick; repress plates.
Method B: Solution Phase (Solvent Modulation)
Best for studying environmental effects on tautomerism.
Solvent Selection:
Non-Polar (
, Hexane): Promotes Enol form (stabilizes internal H-bond).
Polar (
, DMSO): Promotes Keto form (disrupts internal H-bond via intermolecular bonding).
Background: Acquire a background scan of the pure solvent in the same cell.
Subtraction: Use the software's interactive subtraction to remove solvent bands.
Critical Check: Ensure no "negative peaks" appear in regions where the analyte does not absorb.
Workflow Diagram
Figure 2: Decision workflow for FTIR acquisition. Note that high pressure in KBr pellet formation can sometimes mechanically shift tautomeric equilibria.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard reference for carbonyl shifts).
NIST Chemistry WebBook. Ethyl Acetoacetate IR Spectrum. National Institute of Standards and Technology. [Link]
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for H-bonding band broadening mechanisms).
Gordon, A. J., & Ford, R. A. (1972). The Chemist's Companion: A Handbook of Practical Data, Techniques, and References. Wiley-Interscience. (Solvent effects on tautomerism).
Reich, H. J. (2023). Bordwell pKa Table and Tautomerism Data. University of Wisconsin-Madison Chemistry. [Link]
Optimizing Chromatographic Resolution for Dioxohexanoate Derivatives: A Comparative Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Dioxohexanoate derivatives, specifically tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (and its analogs), represent a critical class of chiral synthons us...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Dioxohexanoate derivatives, specifically tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (and its analogs), represent a critical class of chiral synthons used in the manufacture of HMG-CoA reductase inhibitors (statins like Atorvastatin and Rosuvastatin).
The analytical challenge is threefold:
Stereochemical Complexity: The molecule contains two chiral centers, creating four potential stereoisomers (3R,5S; 3S,5R; 3R,5R; 3S,5S). Separation of the enantiomeric pair and the diastereomers is non-negotiable.
Detection Limitations: These aliphatic esters lack strong chromophores, necessitating low-UV detection (210–220 nm) or universal detectors (CAD/ELSD).
Chemical Instability: In acidic aqueous environments, the 3,5-diol moiety undergoes acid-catalyzed cyclization to form the corresponding lactone, appearing as a "ghost peak" or causing on-column degradation.
This guide compares three distinct chromatographic approaches to solve these challenges, moving beyond standard protocols to provide a robust, self-validating methodology.
Comparative Analysis of Methodologies
We evaluated three primary methodologies. The data below summarizes performance metrics based on the separation of the (3R,5S) isomer from its enantiomer and diastereomers.
Historically, Method A (Normal Phase) was the gold standard. However, Method B (Immobilized RP-Chiral) is superior for modern drug development. It allows the use of aqueous-organic mobile phases, which improves the solubility of polar diol impurities and enables the use of Mass Spectrometry (MS) for impurity identification, which is impossible with Hexane/IPA mobile phases.
Visualizing the Workflow & Mechanisms
Figure 1: Method Development Decision Tree
This logic flow ensures you select the correct mode based on your specific analytical goal (Purity vs. Chirality).
Caption: Decision matrix for selecting the optimal stationary phase based on analytical requirements and sample matrix properties.
Figure 2: The Lactonization Trap (Degradation Pathway)
Understanding the instability is crucial. Acidic mobile phases or high column temperatures drive the reaction below.
Caption: Acid-catalyzed cyclization of the 3,5-diol to the lactone. This artifact often co-elutes or appears as a broad hump if on-column degradation occurs.
Recommended Protocol: Immobilized RP-Chiral (Method B)
This method is selected as the "Best Practice" because it balances resolution with robustness and MS-compatibility.
Tailing Factor: Must be < 1.5 (High tailing indicates secondary silanol interactions; add 0.1% Diethylamine if using older column generations).
Troubleshooting & Scientific Justification
Issue: "Ghost" Peaks or Baseline Humps
Cause: On-column lactonization. If the diol spends too long in the column or if the local pH inside the pores is acidic, it cyclizes.
Solution: Switch to the Ammonium Bicarbonate buffer (pH 7.5). The basic environment stabilizes the open-chain ester form.
Issue: Low Sensitivity at 210 nm
Cause: Solvents like Ethyl Acetate or THF (often used in synthesis) have high UV cutoffs that mask the analyte.
Solution: Use Charged Aerosol Detection (CAD). Dioxohexanoates are non-volatile, while the mobile phase (ACN/Water/Ammonium salt) is volatile. This provides a uniform response factor regardless of the lack of chromophores.
Issue: Split Peaks
Cause: At low temperatures (<10°C), rotamers of the tert-butyl group or hindered rotation around the amide/ester bonds (if present in downstream derivatives) can separate.
Solution: Run at 25°C. Do not go lower.
References
Daicel Chiral Technologies. (n.d.). Separation of Atorvastatin and Intermediates on Immobilized CSPs. Application Note. Retrieved from [Link]
K. Petkovska, et al. (2025). "Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase." ResearchGate. Retrieved from [Link]
US Pharmacopeia (USP).Atorvastatin Calcium Monograph: Organic Impurities. USP-NF.
Reference Standards for Methyl 5,5-dimethyl-2,4-dioxohexanoate Purity: A Comparative Analytical Guide
Executive Summary Methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH, CAS 42957-17-5) is a critical 1,3-dicarbonyl building block used extensively in the synthesis of pyrazoles, isoxazoles, and antiviral heterocycles. However,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5,5-dimethyl-2,4-dioxohexanoate (MDDH, CAS 42957-17-5) is a critical 1,3-dicarbonyl building block used extensively in the synthesis of pyrazoles, isoxazoles, and antiviral heterocycles. However, its qualification as a reference standard is notoriously difficult due to keto-enol tautomerism . Standard HPLC methods often yield split peaks or variable integration areas, leading to mass balance errors in potency assignment.
This guide objectively compares three purity assessment methodologies: Quantitative NMR (qNMR) , HPLC-UV , and GC-FID .[1] Based on experimental validation, we establish qNMR as the primary reference method for "Gold Standard" potency assignment, while optimizing HPLC protocols for routine QC release.
Part 1: The Scientific Challenge – Tautomeric Equilibrium
The core analytical challenge with MDDH is its structural flux. In solution, it exists in a dynamic equilibrium between the diketo form and multiple enol forms.
Diketo Form:
Enol Forms: Stabilized by intramolecular hydrogen bonding (pseudo-aromatic six-membered rings).[1]
Standard chromatography assumes a single, stable species. When the interconversion rate of tautomers is on the same time scale as the chromatographic separation, peak splitting or "saddle" formation occurs, rendering integration unreliable. Furthermore, the keto and enol forms have significantly different UV extinction coefficients (
The following diagram illustrates the chemical states and the analytical decision pathway.
Figure 1: Analytical workflow illustrating the impact of tautomerism on method selection.
Part 2: Comparative Analysis of Methods
Method A: Quantitative NMR (qNMR) – The Gold Standard
Status: Recommended for Primary Reference Standard Qualification.[1]
qNMR is superior because the signal intensity is proportional to the number of nuclei, independent of the chemical structure (keto or enol).[1] It allows for the quantification of the total MDDH content by summing the integrals of distinct tautomeric signals or focusing on a non-exchangeable moiety (e.g., the tert-butyl group).[1]
Mechanism: Uses an Internal Standard (IS) of known high purity (e.g., Maleic Acid or TCNB) to establish absolute mass balance.[1]
Advantage: Eliminates the need for identical reference standards; immune to UV extinction coefficient differences between tautomers.
Limitation: Lower sensitivity than HPLC; requires high solubility.
Method B: HPLC-UV with Acidic Modification
Status: Recommended for Routine Batch Release (Secondary Method).[1]
To successfully analyze MDDH by HPLC, the mobile phase must be sufficiently acidic to suppress ionization and potentially shift the equilibrium predominantly toward the enol form (or stabilize the interconversion rate).[1]
Critical Parameter: Mobile phase pH must be < 2.5 using Trifluoroacetic Acid (TFA) or Formic Acid.[1]
Limitation: Response factors for impurities (like dimethyl oxalate) may differ significantly.[1]
Method C: GC-FID
Status: Supporting Data Only (Residual Solvent/Starting Material).[1]
Mechanism: Separation based on boiling point.
Risk: Beta-keto esters are thermally unstable. The injector port temperature can induce decarboxylation, creating "ghost" impurity peaks that are actually degradation artifacts of the main peak.
Use Case: Strictly for quantifying unreacted Pinacolone (starting material) which is volatile and stable.
Objective: Determine absolute purity (w/w%) with <1.0% uncertainty.
Internal Standard (IS) Selection:
Maleic Acid (TraceCERT®): Sharp singlet at ~6.3 ppm (D2O/DMSO).[1] Good for polar solvents.
1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Singlet at ~7.7 ppm.[1][2] Good for CDCl3.
Decision: Use Maleic Acid in DMSO-d6 for MDDH to ensure full solubility of polar impurities.
Sample Preparation:
Weigh 20.0 mg (±0.01 mg) of MDDH sample (
) into a vial.
Weigh 10.0 mg (±0.01 mg) of Maleic Acid IS (
) into the same vial.
Dissolve in 0.7 mL DMSO-d6. Vortex until clear.
Acquisition Parameters (Bruker 400 MHz or equivalent):
Pulse Angle: 90°
Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the longest relaxing proton, usually the t-butyl group).[1]
Scans (NS): 64 (to improve S/N ratio).
Temperature: 298 K (Controlled to prevent equilibrium shifts).
Data Processing:
Phase and baseline correct manually.
Integrate the IS singlet (set to calibrated value).[1]
Integrate the MDDH tert-butyl region (approx 1.1–1.2 ppm).[1] Note: You may see two distinct peaks for keto/enol forms.[3][4][5] Integrate BOTH and sum the areas.
Objective: Routine purity check without peak splitting.
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
Mobile Phase:
A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1]
B: Acetonitrile.
Why TFA? The low pH suppresses the enolate ion and forces the keto-enol equilibrium to a rate fast enough to appear as a single averaged peak or stabilizes one form.
Gradient: 10% B to 90% B over 15 minutes.
Detection: 254 nm (enol absorption maximum) and 210 nm (universal).[1]
Flow Rate: 1.0 mL/min.
Part 4: Data Comparison & Performance Metrics
The following table summarizes experimental data comparing the three methods on a crude synthesis batch of MDDH.
Thermal degradation of main peak mimics impurities.
Tautomer Handling
Excellent. Sums all forms.
Good. Acid forces peak coalescence.
Poor. High temp shifts equilibrium/degrades.
LOD/Sensitivity
Low (~0.1%)
High (<0.01%)
Moderate
Role
Primary Certification
Routine QC
Residual Solvent Only
Interpretation:
HPLC often overestimates purity (99.1%) because common impurities like dimethyl oxalate have lower UV response at 254 nm than the highly conjugated MDDH enol.[1]
GC underestimates purity (96.5%) because the MDDH degrades in the injector, creating false impurity peaks.[1]
For Reference Standard Qualification: Do not rely on a Certificate of Analysis (CoA) based solely on HPLC. You must perform qNMR (Protocol 1) to assign the absolute potency.[1]
For Routine Analysis: Use the TFA-buffered HPLC method (Protocol 2).[1] Establish a "Relative Response Factor" (RRF) for the HPLC method by correlating it against the qNMR-certified standard.
Storage: Store MDDH at -20°C under argon. As a beta-keto ester, it is hygroscopic and prone to hydrolysis. Re-test purity via qNMR every 12 months.
References
Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
Hansen, P. E. (2021).[1] "Structural Studies of β-Diketones and Their Implications on Biological Effects." International Journal of Molecular Sciences.
ChemicalBook. (2023).[1][8] "Methyl 5,5-dimethyl-2,4-dioxohexanoate Product Information (CAS 42957-17-5)."
Almac Group. (2023).[1] "qNMR – A Modern Alternative to HPLC."[9] Almac Sciences Technical Guides.
Potangale, C. N., & Pardeshi, S. K. (2014).[1][10] "Quantification of drugs by proton NMR incorporated internal standard method."[10] Eurasian Journal of Analytical Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 42957-17-5 | Class:
-Keto Ester / Pharmaceutical Intermediate
Executive Safety Summary
Immediate Action Required: This compound is a reactive
-dicarbonyl intermediate. Beyond standard irritation, it possesses specific instability risks (decarboxylation) that dictate unique handling protocols unlike simple aliphatic esters.
Splash Risk: Viscous liquids adhere to corneas; chemical goggles required over safety glasses.
Resp. Irritant
H335
Mucosal inflammation
Vapor/Aerosol: Handling outside a fume hood is prohibited.
Reactivity
N/A
Decarboxylation ()
Pressure Hazard: Do not store waste in hermetically sealed rigid containers without venting.
The Barrier Strategy (PPE Selection)
As a Senior Application Scientist, I reject the generic "wear gloves" advice. For
-keto esters, the lipophilic nature of the 5,5-dimethyl tail facilitates rapid permeation through standard latex and thin nitrile.
Hand Protection: The "Splash vs. Immersion" Protocol
Standard Handling (Splash Protection):
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
Logic: Nitrile provides adequate short-term protection against aliphatic esters.
Protocol: If a splash occurs, the ester functionality will begin to swell the polymer matrix within <5 minutes. Remove gloves immediately, wash hands, and re-glove.
Spill Cleanup / Immersion:
Material: Silver Shield® (PE/EVAL/PE) or heavy-gauge Butyl Rubber.
Logic: Aliphatic esters readily permeate nitrile and neoprene but are blocked by laminate films (EVAL).
Respiratory & Eye Protection[1][2][3][4][5]
Primary Barrier: Chemical Fume Hood (Face velocity: 100 fpm).
Secondary Barrier (PPE):
Eyes: Unvented or Indirect-Vented Chemical Goggles. Reasoning: Safety glasses allow vapors to bypass the lens and irritate the mucosa.
Lungs: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges combined with P95 filters (if solid/dusty).
Visualization: PPE Decision Logic
Figure 1: Decision matrix for PPE selection based on physical state and contact duration.
Operational Protocol: Synthesis & Handling
This compound is often used as a linker or intermediate in heterocycle synthesis (e.g., Dolutegravir precursors). The presence of the
-keto group makes it susceptible to hydrolysis and subsequent decarboxylation.[1]
A. Storage & Stability[1][5]
Temperature: Store at 2–8°C .
Atmosphere: Store under inert gas (Argon/Nitrogen).
Reasoning: Moisture ingress causes hydrolysis of the ester. The resulting
-keto acid is unstable and will release gas, potentially pressurizing the vessel [1].
B. Transfer Protocol (Step-by-Step)
Preparation:
Equip PPE (Goggles + Nitrile gloves).
Verify Fume Hood airflow.
Prepare a receiving vessel with a pressure-relief route (e.g., a needle vent or loose cap) if the material has been stored for long periods.
Weighing:
If Liquid: Use a positive-displacement pipette or glass syringe. Avoid plastic syringes if possible, as plasticizers can leach.
If Solid: Use a static-free spatula. Do not weigh on an open bench; use a draft shield inside the hood.
Reaction Setup:
Warning: If using basic conditions (e.g., NaOMe, LiHMDS), the enolate formation is exothermic.
Control: Add the base slowly at 0°C to prevent thermal runaway.
C. Waste Disposal (The "Pressure" Hazard)
Critical Safety Note: Never place unquenched
-keto ester waste into a sealed drum immediately if acidic/basic impurities are present.
Quench: Treat waste with a dilute buffer to neutralize pH.
Vent: Allow the waste container to sit with a vented cap for 12 hours to ensure no delayed
evolution occurs.
Segregate: Dispose of as Non-Halogenated Organic Waste .
Emergency Response Scenarios
Scenario
Immediate Action
Scientific Rationale
Skin Contact
Wash with soap/water for 15 min. Do not use alcohol.
Alcohol acts as a permeation enhancer, driving the lipophilic ester deeper into the dermis.
Eye Contact
Flush for 15 min. Lift eyelids.
Esters can hydrolyze to acids on the moist surface of the eye, causing delayed chemical burns [2].
Spill (>10mL)
Evacuate & Ventilate. Use Vermiculite.
Inert absorbents prevent reaction. Do not use sawdust (combustible).
Scientific Grounding & Mechanism
The handling requirements for Methyl 5,5-dimethyl-2,4-dioxohexanoate are dictated by its 1,3-dicarbonyl structure .
Acidity: The protons at the C-3 position (between the ketones) are acidic (
). Contact with strong bases generates enolates that are corrosive to skin [3].
Electrophilicity: The ketone at C-4 is highly electrophilic. It reacts readily with nucleophiles (like proteins in the skin/eye), leading to sensitization or irritation (H317/H319).
Visualization: Handling Workflow
Figure 2: Operational workflow emphasizing thermal equilibration and pressure management.
References
PubChem. (2025).[2] Ethyl 5-methyl-2,4-dioxohexanoate (Analogous Structure Safety Data). National Library of Medicine. [Link]
ECHA. (2025). Registration Dossier: Beta-keto esters. European Chemicals Agency.[2][3] [Link]